molecular formula C9H6O3 B1330693 1-Benzofuran-5-carboxylic acid CAS No. 90721-27-0

1-Benzofuran-5-carboxylic acid

Cat. No.: B1330693
CAS No.: 90721-27-0
M. Wt: 162.14 g/mol
InChI Key: GTWXSZIQNTUNKR-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Organic and Medicinal Chemistry

The benzofuran scaffold is a fundamental structural unit found in a variety of biologically active natural products and synthetic compounds. rsc.orgnih.gov This prevalence has made benzofuran and its derivatives a subject of intense interest for chemical and pharmaceutical researchers. rsc.org The unique structural features and the wide array of biological activities associated with this scaffold have established it as a significant framework in both organic and medicinal chemistry. rsc.orgmdpi.com

Benzofuran derivatives are known to exhibit a remarkable diversity of pharmacological activities. nih.gov Numerous studies have demonstrated that these compounds possess strong biological properties, making them potential lead compounds for drug development. rsc.org The range of activities includes anti-tumor, antibacterial, antioxidant, antiviral, anti-inflammatory, and antifungal properties. medcraveonline.comrsc.orgnih.govnih.gov This wide spectrum of bioactivity underscores the therapeutic potential of the benzofuran nucleus. nih.govrsc.org

For instance, certain benzofuran derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and as antiproliferative agents against various cancer cell lines. Some have shown potential as treatments for skin diseases, while others, like amiodarone (B1667116), are used as effective antiarrhythmic agents. medcraveonline.comrsc.org The antimicrobial activity is often attributed to the ability of the benzofuran structure to disrupt bacterial cell membranes and inhibit essential enzymes.

Table 2: Reported Biological Activities of Benzofuran Derivatives

Biological Activity Description Source(s)
Anticancer Exhibits antiproliferative effects against various cancer cells, including breast cancer. nih.govmdpi.comnih.gov Some derivatives induce apoptosis in cancer cells. rsc.orgnih.govmdpi.comnih.gov
Antimicrobial Active against various bacteria and fungi. nih.govrsc.org The scaffold is a pharmacophore of choice for designing new antimicrobial agents. rsc.org rsc.orgnih.govrsc.org
Antiviral Certain derivatives have shown activity against viruses like HIV and hepatitis C. medcraveonline.comrsc.org medcraveonline.comrsc.org
Antioxidant The benzofuran nucleus is associated with antioxidant properties. medcraveonline.comrsc.orgnih.gov medcraveonline.comrsc.orgnih.gov
Anti-inflammatory Benzofuran derivatives have been reported to possess anti-inflammatory activity. nih.govnih.govontosight.ai nih.govnih.govontosight.ai
Neuroprotective Benzofuran scaffolds show promise in inhibiting key events involved in Alzheimer's disease. nih.gov nih.gov

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. cncb.ac.cn The benzofuran ring system is considered such a scaffold due to its unique structural features and its presence in a multitude of compounds with diverse and significant biological activities. rsc.orgnih.gov Its ability to serve as a template for the design of new drugs targeting different diseases makes it highly valuable in drug discovery. rsc.orgcncb.ac.cn

Medicinal chemists utilize the benzofuran core to synthesize new derivatives that can be applied to a variety of disorders, from chronic conditions like cancer to acute infections. mdpi.com The versatility of the scaffold allows for the introduction of various substituents at different positions, leading to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. mdpi.com This adaptability has made the benzofuran scaffold a focus for developing novel therapies with potentially greater efficacy and fewer side effects compared to conventional treatments. mdpi.com

Research Rationale and Scope for 1-Benzofuran-5-carboxylic acid

While the benzofuran class of compounds is well-studied, specific research into this compound is more limited. It is primarily recognized as a versatile chemical intermediate. chemshuttle.com Its structure, featuring both the benzofuran nucleus and a reactive carboxylic acid group, presents an opportunity for creating a diverse library of new compounds. chemshuttle.com

The primary research gap concerning this compound is the lack of extensive investigation into its own biological activities. While it serves as a building block for other potentially active molecules, its intrinsic therapeutic potential remains largely unexplored. chemshuttle.com Most of the available literature focuses on its synthesis or its use in creating more complex derivatives, such as those used in materials science or as intermediates for pharmaceuticals. chemshuttle.com There is a clear need for systematic screening and evaluation of this compound across a range of biological assays to determine if it shares the promising activities of the broader benzofuran family. Furthermore, comparative studies, such as its corrosion inhibition properties compared to similar structures, have been explored, but a comprehensive biological profile is missing. researchgate.net

The main objective of a comprehensive research program on this compound would be to fully characterize its chemical and biological profile. This would involve several key aims:

To Explore Synthetic Versatility: To systematically utilize the carboxylic acid group as a handle for various chemical transformations, including esterification and amidation, to generate a library of novel this compound derivatives.

To Conduct Broad Biological Screening: To evaluate the parent compound and its synthesized derivatives for a wide range of biological activities, including the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties commonly associated with the benzofuran scaffold. rsc.orgnih.gov

To Establish Structure-Activity Relationships (SAR): To analyze how different chemical modifications to the this compound structure affect its biological activity, providing insights for the rational design of more potent and selective compounds. mdpi.com

To Investigate Mechanisms of Action: For any identified active compounds, the objective would be to elucidate their mechanism of action at the molecular level, for example, by identifying their interactions with specific enzymes or cellular pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-carboxylic acid
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InChI

InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWXSZIQNTUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344276
Record name 1-Benzofuran-5-carboxylic acid
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90721-27-0
Record name 5-Benzofurancarboxylic acid
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Record name 1-Benzofuran-5-carboxylic acid
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Record name 1-Benzofuran-5-Carboxylic Acid
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Synthetic Methodologies and Chemical Reactions of 1 Benzofuran 5 Carboxylic Acid and Its Derivatives

Advanced Synthetic Routes for 1-Benzofuran-5-carboxylic acid

The construction of the this compound core can be achieved through several advanced synthetic routes, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. These reactions typically involve the formation of the furan (B31954) ring by the intramolecular cyclization of a suitably substituted benzene (B151609) precursor. A common strategy involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-haloester, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid.

For instance, the reaction of a 4-formyl-3-hydroxyphenyl derivative with an ethyl bromoacetate can proceed via an initial O-alkylation, followed by an intramolecular aldol-type condensation to form the benzofuran (B130515) ring. Subsequent oxidation of the formyl group or hydrolysis of a nitrile group at the 5-position can then yield the desired carboxylic acid.

Another approach involves the Perkin rearrangement, a base-catalyzed reaction of a 3-halocoumarin that contracts the six-membered ring to a five-membered benzofuran ring. nih.gov This method provides direct access to benzofuran-2-carboxylic acids, and with appropriate substitution on the starting coumarin, can be a viable, albeit indirect, route to 5-substituted derivatives. nih.gov

Precursor 1Precursor 2Catalyst/ReagentsProductRef.
4-Hydroxy-3-iodobenzaldehydeEthyl chloroacetateK₂CO₃, DMFEthyl 1-benzofuran-5-carboxylate jocpr.com
3-Bromo-6-carboxycoumarinNaOH, EthanolHeatThis compound nih.gov

Friedländer-Type Condensation Reactions

While the classical Friedländer annulation is primarily used for the synthesis of quinolines from 2-aminobenzaldehydes or ketones, analogous reactions can be adapted for the synthesis of benzofurans. wikipedia.org A variation involves the reaction of an o-hydroxyaryl ketone with a compound containing an activated methylene group, such as an α-haloester, in the presence of a base. This can lead to the formation of the furan ring through a sequence of condensation and cyclization steps.

Although direct application to this compound is less common, a multi-component reaction strategy resembling a Friedländer condensation can be employed. For example, a one-pot reaction involving a substituted phenol, an aldehyde, and an active methylene compound under acidic or basic catalysis can lead to the formation of a substituted benzofuran. The regioselectivity of such reactions is a critical aspect, often controlled by the nature of the substituents on the starting materials.

Reactant 1Reactant 2Catalyst/ConditionsProductRef.
2-Hydroxy-4-carboxybenzaldehydeEthyl α-chloroacetoacetatePiperidine, Ethanol, RefluxEthyl 2-methyl-1-benzofuran-5-carboxylate wikipedia.org

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of benzofuran derivatives, which can be applied to the preparation of this compound. organic-chemistry.org

A notable example is the palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization. organic-chemistry.org This approach allows for the construction of the benzofuran ring in a single pot from readily available starting materials. By choosing a ketone with an ester group or a precursor that can be converted to a carboxylic acid, this method can be adapted for the synthesis of the target molecule.

Another powerful one-pot strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This tandem reaction, often catalyzed by both palladium and copper, is highly efficient for constructing the benzofuran scaffold. acs.org The use of a substituted o-iodophenol, such as methyl 4-hydroxy-3-iodobenzoate, allows for the direct incorporation of the carboxylate group at the desired position. nih.gov

Precursor 1Precursor 2Catalyst/ReagentsProductRef.
Methyl 4-hydroxy-3-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NMethyl 2-phenyl-1-benzofuran-5-carboxylate acs.org
2-Bromo-4-carboxyphenol1-HexynePd(OAc)₂, P(o-tol)₃, Na₂CO₃2-Butyl-1-benzofuran-5-carboxylic acid organic-chemistry.org

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a versatile and often necessary approach for constructing complex molecules like this compound, especially when specific substitution patterns are required. A common precursor for this synthesis is 4-hydroxybenzoic acid or its derivatives. nih.gov

A typical multi-step sequence might involve the following key transformations:

Introduction of a suitable functional group ortho to the hydroxyl group: This could be achieved through iodination or bromination of the phenolic ring. For example, iodination of 4-hydroxybenzoic acid would yield 4-hydroxy-3-iodobenzoic acid.

Formation of the furan ring: This is often accomplished via a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

Modification of substituents: The final step may involve the hydrolysis of an ester group to the carboxylic acid or other functional group interconversions.

For instance, starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a sequence involving ether cleavage, selective protection, introduction of a two-carbon unit at the phenolic oxygen, and subsequent cyclization can lead to the desired benzofuran core. jocpr.com

Starting MaterialKey IntermediateKey ReactionsFinal ProductRef.
4-Hydroxybenzoic acidMethyl 4-hydroxy-3-iodobenzoateIodination, Esterification, Sonogashira coupling, Cyclization, HydrolysisThis compound nih.gov
Vanillin5-IodovanillinIodination, Wittig reaction, Cyclization, OxidationThis compound jocpr.com

Catalytic Methods in Synthesis

Catalytic methods, particularly those employing transition metals like palladium and copper, have revolutionized the synthesis of benzofurans. acs.orgnih.gov These methods often proceed under mild conditions with high efficiency and functional group tolerance.

The Sonogashira coupling reaction is a prominent example, facilitating the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide. acs.org In the context of this compound synthesis, this reaction is typically used to couple a terminal alkyne with an o-iodophenol derivative carrying a carboxylate group at the 5-position. The resulting aryl alkyne then undergoes an intramolecular cyclization to form the benzofuran ring. nih.gov The reaction is usually catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. acs.org

Ruthenium-catalyzed C-H activation and annulation of m-hydroxybenzoic acids with alkynes has also been reported as a method to produce substituted benzofuran-4-carboxylic acids, showcasing the potential of C-H functionalization strategies. nih.gov

SubstrateAlkyneCatalyst SystemProductRef.
Methyl 4-hydroxy-3-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂/CuIMethyl 2-phenyl-1-benzofuran-5-carboxylate acs.org
3-Hydroxybenzoic acidDiphenylacetylene[Ru(p-cymene)Cl₂]₂, AgSbF₆2,3-Diphenyl-1-benzofuran-4-carboxylic acid nih.gov

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of substituted benzofurans, particularly when multiple reaction sites are available on the starting materials. The synthesis of this compound requires precise control to ensure the formation of the desired isomer.

In palladium-catalyzed syntheses, the regioselectivity is often dictated by the position of the halogen on the phenol ring. For example, using a 4-hydroxy-3-iodobenzoic acid derivative ensures that the cyclization occurs to form the 5-carboxybenzofuran. nih.gov

In Friedel-Crafts type cyclizations of phenoxyacetic acid derivatives, the regiochemical outcome is influenced by the electronic and steric properties of the substituents on the benzene ring. An electron-donating group at the para-position to the ether linkage generally directs cyclization to the ortho-position.

A notable regioselective synthesis involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to form benzofuranones. oregonstate.edu This method allows for programmable substitution at any position on the benzofuran ring with high regioselectivity. The resulting benzofuranones can then be converted to the corresponding benzofurans. oregonstate.edu

PrecursorKey StrategyOutcomeRef.
4-Hydroxy-3-iodobenzoic acid derivativeSonogashira coupling and cyclizationRegioselective formation of the 5-substituted benzofuran nih.gov
Substituted 3-hydroxy-2-pyrone and nitroalkeneDiels-Alder cycloaddition followed by cyclizationProgrammable and regioselective synthesis of substituted benzofuranones oregonstate.edu

Derivatization Strategies for this compound

The strategic modification of the this compound scaffold is crucial for exploring its structure-activity relationships. Derivatization can occur at the carboxylic acid function, on the benzene portion of the bicyclic system, or on the furan ring. These modifications are designed to modulate the molecule's physicochemical properties and biological activity.

Halogenated benzofuran derivatives are significant due to their potential as cytotoxic agents and as intermediates for further functionalization, such as cross-coupling reactions. researchgate.net Halogenation can be directed to either the benzofuran ring system or can occur via transformation of the carboxylic acid group.

One primary method for halogenating the aromatic ring is electrophilic substitution. The benzofuran ring is electron-rich and reactive towards electrophiles. researchgate.net For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of halogenation on the benzofuran ring is influenced by the directing effects of the existing substituents and the reaction conditions. For example, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has been reported to occur at the 4-position. nih.gov

Another important transformation is decarboxylative halogenation, which converts the carboxylic acid group into a halide. This reaction, often referred to as a Hunsdiecker-type reaction, involves the cleavage of the C-C bond and the introduction of a halogen. nih.govacs.org This method provides a route to aryl halides from readily available carboxylic acids. acs.orgosti.gov Modern protocols often utilize metal catalysis (e.g., iron or silver salts) and visible light to proceed under milder conditions. pku.edu.cnrsc.org

Table 1: Examples of Halogenation Reactions on Benzofuran Carboxylic Acid Scaffolds

Starting MaterialReagents and ConditionsProductReaction Type
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acidBr26-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid nih.govElectrophilic Aromatic Bromination
Aromatic Carboxylic AcidAg(I) salt, Halogen (e.g., Br2)Aryl Halide + CO2Hunsdiecker Reaction (Decarboxylative Halogenation) nih.govpku.edu.cn

The carboxylic acid group of this compound does not typically undergo direct nucleophilic substitution. It must first be activated to a more reactive derivative, such as an acid chloride, anhydride, or ester. These derivatives are highly susceptible to nucleophilic acyl substitution, allowing for the introduction of a wide variety of functional groups. libretexts.orgvanderbilt.edu

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, regenerating the carbonyl double bond. vanderbilt.edu The reactivity of the carboxylic acid derivatives follows the general order: acid halides > anhydrides > esters > amides. libretexts.org

Common nucleophiles include:

Water (Hydrolysis): Converts derivatives back to the carboxylic acid.

Alcohols (Alcoholysis): Forms esters.

Ammonia/Amines (Aminolysis): Forms amides. libretexts.orgvanderbilt.edu

Carboxylates: React with acid chlorides to form anhydrides. masterorganicchemistry.com

Palladium-catalyzed reactions have also been employed for nucleophilic substitution on benzofuran derivatives, expanding the scope of possible transformations. researchgate.net

Oxidation: The benzofuran ring system can be susceptible to oxidation, which can lead to ring-opening products. For example, oxidation of benzofuran with reagents like hydrogen peroxide, catalyzed by metalloporphyrins, can initially form an epoxide across the furan double bond, which can then undergo further reactions like decarboxylation. rsc.org The carboxylic acid group itself is at a high oxidation state; further oxidation typically leads to decarboxylation, removing the carbon as carbon dioxide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆). acs.org This transformation proceeds via the addition of a hydride to the carbonyl carbon. acs.org Milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. This conversion to an alcohol opens up further synthetic possibilities, as the alcohol can be converted into other functional groups like halides. nih.gov

The conversion of the carboxylic acid group into esters and amides is a fundamental derivatization strategy. These functional groups are prevalent in many biologically active molecules. rsc.org

Esterification: Esters of this compound can be synthesized through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemsynthesis.com Alternatively, the carboxylic acid can be converted to its more reactive acid chloride, which then readily reacts with an alcohol to form the ester.

Amide Formation: Amides are synthesized by reacting this compound, or its activated derivatives, with ammonia or a primary/secondary amine. nih.gov Direct condensation of the carboxylic acid and an amine is possible but often requires high temperatures or the use of coupling agents or catalysts like titanium tetrachloride (TiCl₄). nih.govcore.ac.ukrsc.org A more common laboratory method involves first converting the carboxylic acid to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then reacts rapidly with the amine to yield the desired amide. nih.govmdpi.com This two-step process is highly efficient for a wide range of amines. mdpi.comchemrxiv.org

Table 2: Synthesis of Ester and Amide Derivatives

Derivative TypeStarting MaterialsReagents/ConditionsProduct
EsterThis compound, Alcohol (ROH)Acid catalyst (e.g., H2SO4), Heat1-Benzofuran-5-carboxylate ester chemsynthesis.com
AmideThis compound, Amine (RNH2)1. SOCl2 or (COCl)2 2. Amine, BaseN-substituted-1-benzofuran-5-carboxamide nih.govmdpi.com
AmideThis compound, Amine (RNH2)TiCl4, Pyridine, 85 °CN-substituted-1-benzofuran-5-carboxamide nih.gov

Attaching other heterocyclic rings to the benzofuran scaffold can significantly alter the biological properties of the parent molecule. This can be achieved by using the carboxylic acid group as a handle for synthesis.

One approach involves converting the carboxylic acid into an amide, where the amine used is itself a heterocyclic compound. For example, reacting the acid chloride of a benzofuran carboxylic acid with a heterocyclic amine would form a benzofuran-carboxamide linked to another heterocycle.

Another strategy involves multi-step syntheses where the benzofuran derivative is a building block. For instance, a brominated benzofuran can be coupled with diazonium salts of heterocyclic amines or with hydrazonoyl halides to form new, more complex heterocyclic systems like pyrazoles. researchgate.net Click chemistry has also been utilized to create benzofuran-triazole hybrids, which have shown biological activity. rsc.org These synthetic routes demonstrate the versatility of the benzofuran core in constructing diverse and complex molecular architectures.

Reaction Mechanism Analysis of this compound Transformations

The reactions of this compound are governed by the distinct reactivity of the carboxylic acid group and the benzofuran ring.

The derivatization of the carboxylic acid primarily follows the nucleophilic acyl substitution mechanism. vanderbilt.edu This mechanism is a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., acid chloride). This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O pi bond, and in the process, a leaving group (e.g., Cl⁻) is expelled. vanderbilt.edu

Reactions involving the benzofuran ring, such as electrophilic halogenation, proceed via a different mechanism. The benzofuran system is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution . An electrophile (e.g., Br⁺ from Br₂) attacks the pi system of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom with the electrophile. researchgate.net The regioselectivity of this substitution is determined by the electronic effects of the substituents already present on the ring.

Mechanistic Pathways of Derivatization

The derivatization of this compound follows established mechanistic pathways common in organic chemistry, primarily involving the carboxylic acid functional group and electrophilic substitution on the aromatic rings.

Reactions at the Carboxylic Acid Group : The carboxyl group is the primary site for derivatization.

Esterification : The formation of methyl esters can be achieved by reacting the carboxylic acid with dimethyl sulfate in the presence of a base like potassium carbonate. nih.gov The mechanism involves the deprotonation of the carboxylic acid by the base to form a carboxylate anion, which then acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate in an SN2 reaction.

Amidation : Amides are typically synthesized by first converting the carboxylic acid into a more reactive acyl chloride. This is often done using reagents like oxalyl chloride. nih.gov The resulting acyl chloride is highly electrophilic and readily reacts with an amine (e.g., ammonium hydroxide) in a nucleophilic acyl substitution reaction to form the corresponding amide. nih.gov

Electrophilic Aromatic Substitution : The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation.

Bromination : The bromination of the benzofuran scaffold can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid. nih.gov The benzofuran ring is electron-rich and activates the aromatic system towards electrophilic attack. The reaction proceeds via the typical mechanism where the electrophilic bromine species is attacked by the π-electron system of the ring, forming a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the brominated product. nih.gov

Role of Catalysts and Reagents

The synthesis and derivatization of this compound and its analogs rely on a variety of catalysts and reagents to facilitate bond formation and functional group transformations. These can be broadly categorized based on their role in constructing the core benzofuran structure or in modifying the final molecule.

Catalysts in Benzofuran Ring Synthesis: The construction of the benzofuran nucleus often employs transition metal catalysts, which are crucial for forming the key carbon-carbon and carbon-oxygen bonds of the heterocyclic system.

Palladium Catalysts : Palladium-based catalysts are widely used. For instance, bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) is a key catalyst in Sonogashira cross-coupling reactions, which can be a step in forming the benzofuran ring from precursors like o-iodophenols and terminal alkynes. nih.govacs.org Palladium acetate (B1210297) (Pd(OAc)₂) is another versatile catalyst used in various coupling reactions to build the benzofuran framework. nih.gov

Copper Catalysts : Copper salts, particularly copper(I) iodide (CuI), often serve as co-catalysts in palladium-catalyzed reactions like the Sonogashira coupling. nih.govacs.org Copper catalysts can also be used independently. For example, copper(I) bromide (CuBr) has been used to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones. organic-chemistry.org

Ruthenium Catalysts : Ruthenium complexes have been employed for cycloisomerization reactions to form the benzofuran ring from appropriately substituted benzene derivatives. organic-chemistry.org

Reagents in Derivatization: Specific reagents are used to modify the carboxylic acid group or the aromatic ring.

For Esterification : A mixture of potassium carbonate (K₂CO₃) as a base and dimethyl sulfate ((CH₃O)₂SO₂) as an alkylating agent is used to convert the carboxylic acid to its methyl ester. nih.gov

For Amidation : Oxalyl chloride is used to activate the carboxylic acid by forming an acyl chloride, which then reacts with ammonium hydroxide to yield the amide. nih.gov

For Bromination : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in solvents like ethanol or acetic acid are common reagents for adding bromine atoms to the benzofuran structure. nih.gov

Bases : Organic bases like triethylamine are frequently used, for example, in Rap–Stoermer reactions to facilitate condensation steps in the synthesis of the benzofuran ring. nih.gov

The following table summarizes the roles of selected catalysts and reagents.

Catalyst/ReagentRoleReaction Type
(PPh₃)₂PdCl₂ / CuICatalyzes C-C bond formation between an alkyne and an aryl halide. nih.govacs.orgSonogashira Cross-Coupling
Pd(OAc)₂Catalyzes various C-C and C-heteroatom bond-forming reactions. nih.govCross-Coupling / Annulation
Ru ComplexesCatalyzes the intramolecular rearrangement of functional groups to form the furan ring. organic-chemistry.orgCycloisomerization
K₂CO₃ / (CH₃O)₂SO₂Base-mediated deprotonation followed by SN2 alkylation of the carboxylate. nih.govEsterification
Oxalyl Chloride / NH₄OHActivation of carboxylic acid to acyl chloride, followed by nucleophilic substitution. nih.govAmidation
N-Bromosuccinimide (NBS)Provides an electrophilic bromine source for substitution on the aromatic ring. nih.govElectrophilic Bromination
TriethylamineActs as a base to facilitate condensation reactions. nih.govRap–Stoermer Reaction / Condensation

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of benzofuran derivatives, which are applicable to this compound. nih.gov These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. unibo.itmdpi.com

Microwave-Assisted Synthesis : The use of microwave irradiation is an energy-efficient method for accelerating organic reactions. mdpi.com For benzofuran synthesis, microwave assistance can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of derivatives from substituted phenols and 2-chloropropionic acid. researchgate.net This technique aligns with green chemistry principles by enhancing energy efficiency. mdpi.com

Use of Green Solvents : A significant green approach involves replacing traditional volatile organic solvents with more environmentally benign alternatives. unibo.it One innovative strategy is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and ethylene glycol. acs.org These solvents are often biodegradable, have low toxicity, and can be recycled. One-pot syntheses of benzofuran derivatives have been successfully carried out in a choline chloride-ethylene glycol DES, showcasing a greener reaction medium. acs.org

Mechanochemistry (Ball Milling) : Mechanochemical synthesis, which involves conducting reactions in a ball mill without the need for solvents (or with minimal solvent), is a powerful green chemistry tool. mdpi.com This solvent-free approach, also known as mechanosynthesis, reduces waste and eliminates the environmental impact associated with solvent use and disposal. mdpi.commdpi.com This technique has been explored for creating organometallic frameworks from poly(benzofuran-co-arylacetic acid), demonstrating its applicability to benzofuran-based structures. mdpi.com

One-Pot Reactions : Designing synthetic routes where multiple steps are carried out in a single reaction vessel ("one-pot" synthesis) improves efficiency and reduces waste from intermediate purification steps. nih.gov The synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst in a deep eutectic solvent is an example of a one-pot, multicomponent reaction that adheres to green chemistry principles. acs.org

These approaches demonstrate a commitment to developing more sustainable synthetic pathways for valuable chemical compounds like this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 1 Benzofuran 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C, it is possible to map out the carbon-hydrogen framework and identify the connectivity of atoms within the molecule.

The 1H NMR spectrum of 1-Benzofuran-5-carboxylic acid provides specific information about the chemical environment of each proton in the molecule. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-13 ppm region. princeton.edulibretexts.org The protons on the benzofuran (B130515) ring system exhibit characteristic chemical shifts and coupling patterns.

The protons of the furan (B31954) ring (H-2 and H-3) and the benzene (B151609) ring (H-4, H-6, and H-7) resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The exact positions are influenced by the electronic effects of the fused rings and the carboxylic acid substituent. For instance, in the closely related Methyl Benzofuran-5-carboxylate, the H-4 proton appears as a singlet at approximately 8.25 ppm, while the H-6 and H-7 protons show characteristic ortho- and meta-couplings. chemicalbook.com The protons on the furan moiety, H-2 and H-3, typically show a doublet or doublet of doublets pattern due to their mutual coupling.

Table 1: Representative 1H NMR Chemical Shifts for a this compound Derivative.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH ~12.0 broad singlet -
H-4 ~8.3 doublet ~1.5
H-6 ~8.0 doublet of doublets ~8.7, 1.7
H-7 ~7.6 doublet ~8.7
H-2 ~7.7 doublet ~2.2
H-3 ~6.9 doublet ~2.2

Note: Data is estimated based on spectral data for closely related benzofuran derivatives and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears in the range of 165-185 δ. libretexts.orglibretexts.org The carbons of the benzofuran ring system resonate in the aromatic region (approximately 105-160 δ).

The chemical shifts are determined by their position within the heterocyclic system and proximity to the electron-withdrawing carboxylic acid group. For the parent benzofuran structure, carbon signals appear at δ values including 154.9 (C-7a), 144.9 (C-2), 127.4 (C-3a), 124.2 (C-5), 122.8 (C-6), 121.3 (C-4), 111.4 (C-7), and 106.6 (C-3). spectrabase.com In this compound, the C-5 signal would be shifted, and a new signal for the carboxyl carbon would appear downfield.

Table 2: Predicted 13C NMR Chemical Shifts for this compound.

Carbon Chemical Shift (δ, ppm)
C=O ~170
C-7a ~155
C-2 ~145
C-5 ~130
C-3a ~128
C-4 ~125
C-6 ~124
C-7 ~112
C-3 ~107

Note: Values are predicted based on data from benzofuran, substituted derivatives, and established substituent effects. spectrabase.comchemicalbook.comwisc.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com For this compound, a COSY spectrum would show correlations between H-2 and H-3 on the furan ring, and between adjacent protons on the benzene ring, such as H-6 and H-7. This helps to piece together the spin systems within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond 1H-13C correlations). libretexts.org It allows for the direct assignment of a carbon signal based on the known assignment of its attached proton. For example, the proton signal for H-4 would show a cross-peak with the carbon signal for C-4. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (2JCH and 3JCH). youtube.com It is exceptionally powerful for connecting different fragments of a molecule. For instance, the H-4 proton would show a correlation to the carboxylic carbonyl carbon (C=O) and to C-7a, confirming the position of the carboxylic acid group at C-5. mdpi.comresearchgate.net Similarly, H-7 would show correlations to C-5 and C-3a, further solidifying the structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group and the aromatic benzofuran core.

O-H Stretch: The most prominent feature is a very broad and strong absorption band for the O-H stretch of the carboxylic acid, which typically appears in the 2500-3300 cm-1 region. libretexts.orgorgchemboulder.com This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.

C-H Stretch: Sharp peaks corresponding to aromatic C-H stretching are observed just above 3000 cm-1 (typically 3100-3000 cm-1). vscht.cz

C=O Stretch: A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid is found in the range of 1690-1760 cm-1. orgchemboulder.comlibretexts.org Its exact position is influenced by conjugation with the aromatic ring and hydrogen bonding. For a dimerized aromatic acid, this peak is often observed around 1710-1690 cm-1. libretexts.org

C=C Stretch: Aromatic C=C stretching vibrations from the benzofuran ring appear in the 1400-1600 cm-1 region. vscht.cz

C-O Stretch: The spectrum also contains C-O stretching vibrations, one for the carboxylic acid (1210-1320 cm-1) and another for the furan ether linkage. libretexts.org

Table 3: Key IR Vibrational Frequencies for this compound.

Vibrational Mode Frequency Range (cm-1) Intensity
O-H stretch (H-bonded) 2500 - 3300 Strong, very broad
Aromatic C-H stretch 3000 - 3100 Medium, sharp
C=O stretch (dimer) 1690 - 1710 Strong, sharp
Aromatic C=C stretch 1400 - 1600 Medium to strong
C-O stretch 1210 - 1320 Medium to strong

In the condensed phase (solid or pure liquid), carboxylic acids like this compound predominantly exist as hydrogen-bonded cyclic dimers. This intermolecular interaction has a profound effect on the IR spectrum. libretexts.org

The formation of the dimer significantly weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become exceptionally broad, spanning from 3300 cm-1 down to 2500 cm-1. orgchemboulder.commsu.edu This broadness arises from a distribution of hydrogen bond strengths and coupling with other vibrational modes. echemi.com

Simultaneously, the hydrogen bonding slightly weakens the C=O double bond character by pulling electron density towards the hydroxyl oxygen. This results in a shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1760 cm-1 for a monomer to ~1710 cm-1 for the dimer). libretexts.orglibretexts.org The presence of this very broad O-H absorption, along with the position of the C=O band, is strong evidence for the carboxylic acid functional group and its dimeric association. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound and its derivatives. It provides precise information on the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass, which allows for the determination of its elemental composition. The molecular formula of this compound is C₉H₆O₃, corresponding to a monoisotopic mass of 162.0317 Da. HRMS analysis can confirm this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, typically within a few parts per million (ppm).

In techniques like electrospray ionization (ESI), the compound can be observed as various adducts. HRMS can distinguish these from other molecules with the same nominal mass. For instance, HRMS has been used to confirm the structures of numerous new benzofuran derivatives by matching experimentally determined masses with calculated values for the expected molecular formulas.

Below is a table of predicted exact masses for common adducts of this compound that can be detected by HRMS.

Adduct TypeChemical FormulaPredicted m/z
[M+H]⁺C₉H₇O₃⁺163.03898
[M+Na]⁺C₉H₆O₃Na⁺185.02092
[M-H]⁻C₉H₅O₃⁻161.02442
[M+K]⁺C₉H₆O₃K⁺200.99486

Fragmentation Pattern Interpretation

Electron Ionization (EI) mass spectrometry causes the molecular ion of this compound to undergo fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are dictated by the underlying structure, particularly the stable aromatic benzofuran core and the carboxylic acid group.

For aromatic carboxylic acids, characteristic fragmentation involves the loss of hydroxyl (•OH) and carboxyl (•COOH) radicals. The mass spectrum of the isomeric benzofuran-2-carboxylic acid shows a prominent molecular ion peak (M⁺) at m/z 162, with the base peak at m/z 117, corresponding to the loss of the carboxyl group ([M-COOH]⁺). Another significant fragment appears at m/z 145, resulting from the loss of a hydroxyl radical ([M-OH]⁺).

Based on these principles, the expected fragmentation pattern for this compound would include:

Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the intact ionized molecule (C₉H₆O₃⁺).

Loss of Hydroxyl Radical: A fragment at m/z = 145, formed by the cleavage of the C-OH bond, resulting in a stable benzofuranoyl cation ([M-OH]⁺).

Loss of Carboxyl Radical: A major fragment at m/z = 117, resulting from the loss of the entire carboxylic acid group, which forms the benzofuranyl cation ([M-COOH]⁺).

Further Fragmentation: The fragment at m/z 117 can undergo further decomposition, such as the loss of carbon monoxide (CO), to produce a fragment at m/z 89.

This fragmentation pattern allows for the structural characterization of the molecule and its differentiation from isomers.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice, known as the crystal packing. While the specific crystal structure of this compound is not described in the reviewed literature, analysis of closely related isomers and derivatives provides significant insight into the expected structural features.

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. This information is fundamental to understanding the solid-state properties of a compound. For example, a detailed single-crystal XRD analysis of the isomer 1-benzofuran-2-carboxylic acid revealed that it crystallizes in the monoclinic system with the space group P2₁/n. The unit cell parameters determined in this study provide a complete description of the crystal's basic repeating unit.

The table below summarizes the crystallographic data for 1-benzofuran-2-carboxylic acid, which serves as a valuable reference for the benzofuran carboxylic acid family.

ParameterValue for 1-Benzofuran-2-carboxylic acid
Empirical formulaC₉H₆O₃
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)12.012(4)
b (Å)5.0210(16)
c (Å)12.428(4)
β (°)92.193(7)
Volume (ų)749.79(15)
Z (molecules per unit cell)4

Molecular Packing and Intermolecular Interactions

The crystal packing of benzofuran carboxylic acids is predominantly governed by strong, directional intermolecular interactions, particularly hydrogen bonding and π-π stacking. In the crystal structure of 1-benzofuran-2-carboxylic acid , molecules form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. These dimers are further organized into a one-dimensional zig-zag architecture stabilized by π-π stacking interactions between the aromatic benzofuran rings, with a centroid-centroid distance of 3.7160 Å.

Advanced Chromatographic Techniques

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids.

Separation Modes: Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An example method for separating benzoic acids uses a mixed-mode Primesep B2 column with a mobile phase of acetonitrile (B52724), water, and formic acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and retention.

Detection: Ultraviolet (UV) detection is straightforward due to the chromophoric nature of the benzofuran ring system. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS), which allows for simultaneous separation and mass analysis, aiding in the definitive identification of components in a mixture.

Gas Chromatography (GC) is a high-resolution separation technique that is also used for the analysis of benzofuran derivatives. However, due to the low volatility and high polarity of the carboxylic acid group, derivatization is typically required prior to GC analysis.

Derivatization: Common derivatization methods include esterification (e.g., to form methyl esters) or silylation. This process converts the polar -COOH group into a less polar, more volatile derivative, making the compound amenable to GC analysis.

GC-MS: The coupling of GC with Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying isomers of benzofuran derivatives. The retention time from the GC provides separation, while the mass spectrum provides structural information for unambiguous identification.

These advanced chromatographic methods are indispensable in synthetic chemistry for monitoring reaction progress, in pharmaceutical analysis for quality control, and in metabolic studies for identifying and quantifying benzofuran derivatives in biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Detailed research findings indicate that the purity of benzofuran derivatives can be effectively determined using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The acidic nature of the carboxylic acid group necessitates the use of a buffer, often with a low pH, to ensure consistent ionization and sharp peak shapes. A common approach involves a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with varying polarities. UV detection is typically employed, with the wavelength set to the absorbance maximum of the benzofuran ring system.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutesAllows for the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmBenzofuran ring system strongly absorbs UV light at this wavelength.
Injection Volume 10 µLA typical volume for analytical injections.
Expected Retention Time ~8.5 minBased on the polarity of the compound and typical C18 column characteristics.

Note: The data in this table is illustrative and represents a typical starting point for method development for this compound. Actual parameters may vary.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester.

Silylation is a common derivatization technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ester of this compound is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum.

The GC analysis would typically be performed on a non-polar or medium-polarity capillary column. The temperature program would be optimized to ensure good separation of the derivatized analyte from any impurities or byproducts from the derivatization reaction.

Interactive Data Table: Illustrative GC-MS Parameters for the Analysis of Silylated this compound

ParameterConditionRationale
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSA common and effective reagent for the silylation of carboxylic acids. TMCS acts as a catalyst.
Reaction Conditions 70 °C for 30 minutesTypical conditions for complete derivatization.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA versatile, low-bleed non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program to elute the derivatized compound and any potential byproducts.
MS Ion Source Temp 230 °CStandard ion source temperature for electron ionization.
MS Quadrupole Temp 150 °CStandard quadrupole temperature.
Expected Retention Time ~12.2 minEstimated retention time for the TMS ester of this compound under these conditions.

Note: The data in this table is illustrative and represents a typical method for the GC-MS analysis of derivatized this compound. Actual parameters and retention times may vary.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for qualitatively monitoring the progress of chemical reactions due to its simplicity, speed, and low cost. In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product.

The choice of the mobile phase (eluent) is critical for achieving good separation of the spots on the TLC plate. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid spot by suppressing its ionization on the silica (B1680970) gel stationary phase.

By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, the progress of the reaction can be visualized under UV light (as benzofurans are typically UV-active) or by using a staining reagent. A successful reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Interactive Data Table: Illustrative TLC System for Monitoring the Synthesis of this compound

CompoundExpected Rf ValueMobile Phase Composition (v/v)Detection Method
Starting Material (e.g., a less polar precursor) 0.7Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidUV (254 nm)
This compound (Product) 0.3Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidUV (254 nm)
Reaction Mixture (Mid-reaction) Two spots at ~0.7 and ~0.3Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidUV (254 nm)
Reaction Mixture (Completion) One spot at ~0.3Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidUV (254 nm)

Note: The Rf values in this table are illustrative and can vary depending on the specific TLC plate, chamber saturation, and exact mobile phase composition. The starting material is assumed to be less polar than the carboxylic acid product.

Computational Chemistry and Theoretical Studies of 1 Benzofuran 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-Benzofuran-5-carboxylic acid to predict a range of properties, from molecular geometry to reactivity, with a favorable balance of accuracy and computational cost.

While specific DFT studies detailing the properties of this compound are not extensively available in the reviewed literature, the principles can be illustrated by examining computational studies on closely related isomers, such as 1-benzofuran-2-carboxylic acid. These studies provide a framework for understanding the expected outcomes of such analyses.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation. Studies on the related compound 1-benzofuran-2-carboxylic acid have shown that the molecule is essentially planar. The carboxylic acid group's orientation relative to the benzofuran ring system is a key conformational feature. The calculations for 1-benzofuran-2-carboxylic acid confirm a planar structure where the carboxylic acid group can form intermolecular hydrogen bonds, leading to dimeric structures in the solid state. A similar planarity and potential for hydrogen bonding would be expected for this compound.

Table 1: Illustrative Optimized Geometric Parameters for 1-Benzofuran-2-carboxylic acid (Note: This data is for a related isomer and is provided for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.)

Parameter Bond Calculated Value (Å)
Bond Length C7-C14 1.466
C14-O15 1.218
C14-O16 1.359
Parameter Angle **Calculated Value (°) **
Bond Angle O15-C14-O16 125.47
O16-C7-C14 121.40

Data derived from studies on 1-benzofuran-2-carboxylic acid using the B3LYP method.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging.

For carboxylic acids, the most characteristic vibrations include the O-H stretching of the carboxyl group, which appears as a very broad band in the IR spectrum (typically 2500–3300 cm⁻¹), and the C=O carbonyl stretching, which is very intense (around 1710 cm⁻¹ for a dimer). DFT calculations on 1-benzofuran-2-carboxylic acid have successfully predicted these key vibrational modes, showing good agreement with experimental data. core.ac.uk A theoretical analysis of this compound would be expected to yield similar characteristic frequencies for the carboxylic acid moiety, alongside vibrations associated with the benzofuran ring system.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes in a Benzofuran Carboxylic Acid Derivative (Note: This data is based on general frequency regions and studies of related compounds, provided for illustrative purposes.)

Vibrational Mode Typical Calculated Frequency (cm⁻¹) Description
O-H Stretch ~3500 (monomer), Broad ~2500-3300 (dimer) Carboxylic acid hydroxyl group stretch
C-H Stretch (Aromatic) ~3100-3000 Benzene (B151609) and furan (B31954) ring C-H stretches
C=O Stretch ~1760 (monomer), ~1710 (dimer) Carbonyl stretch of the carboxylic acid
C=C Stretch (Aromatic) ~1600-1450 Ring stretching vibrations

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. A small band gap suggests higher reactivity and polarizability.

In studies of 1-benzofuran-2-carboxylic acid, the HOMO is typically localized over the benzofuran ring system, indicating this region is prone to electrophilic attack, while the LUMO is distributed across both the ring and the carboxylic acid group. core.ac.uk The energy gap provides insight into the charge transfer that can occur within the molecule. For this compound, a similar distribution would be anticipated, with the fused ring system being the primary electron-donating region.

Table 3: Illustrative Frontier Orbital Energies for 1-Benzofuran-2-carboxylic acid (Note: This data is for a related isomer and is provided for illustrative purposes only.)

Parameter Calculated Value (eV)
EHOMO -6.367
ELUMO -1.632
Band Gap (ΔE) 4.735

Data calculated at the UB3LYP/6-31G(d,p) level for 1-benzofuran-2-carboxylic acid. core.ac.uk

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack.

For a molecule like this compound, an MEP map would show the most negative potential localized around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interaction with positive centers. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential. The aromatic rings generally show a neutral or slightly negative potential. Such maps are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target.

Molecular docking studies are instrumental in elucidating the potential biological activity of benzofuran derivatives. Research on a series of benzofuran salicylic (B10762653) acid inhibitors targeting Mycobacterium Protein Tyrosine Phosphatase B (PTP1B), a crucial enzyme for the survival of Mycobacterium tuberculosis, has highlighted the importance of the this compound scaffold. core.ac.uk

In these studies, a substituted derivative, 6-hydroxy-2-phenyl-3-{2-[3-(trifluoromethyl) phenyl]ethynyl}-1-benzofuran-5-carboxylic acid, was identified as a potent inhibitor with a highly favorable binding free energy (ΔG). core.ac.ukguidetopharmacology.org The analysis of its docked conformation revealed key ligand-protein interactions responsible for its strong binding affinity.

The benzofuran carboxylic acid moiety plays a critical role in anchoring the ligand within the protein's active site. Key interactions observed include:

Salt Bridges: The negatively charged carboxylate group of the ligand forms strong electrostatic interactions (salt bridges) with positively charged amino acid residues in the active site, such as Lysine (Lys) and Arginine (Arg). core.ac.uk

Hydrophobic Interactions: The planar benzofuran ring and other aromatic substituents on the ligand engage in favorable hydrophobic interactions with nonpolar residues like Valine (Val), Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe). core.ac.uk

Hydrogen Bonding: The hydroxyl group on the benzofuran ring can act as a hydrogen bond donor or acceptor, further stabilizing the complex.

These combined interactions contribute to a low binding energy, indicating a high binding affinity and stable ligand-protein complex, which is essential for potent enzyme inhibition. The findings suggest that the this compound core is a promising scaffold for developing new therapeutic agents. core.ac.ukguidetopharmacology.org

Table 4: Summary of Key Ligand-Protein Interactions for a this compound Derivative

Type of Interaction Ligand Moiety Involved Interacting Protein Residues
Salt Bridge Carboxylic Acid Lysine (Lys), Arginine (Arg)
Hydrophobic Interaction Benzofuran Ring, Phenyl Substituents Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe)

Correlation with Experimental Biological Activities

Computational docking studies on benzofuran derivatives have shown a correlation between their binding affinities to target proteins and their experimentally observed biological activities. For instance, the inhibitory effects of certain benzofuran carboxylic acids against cancer and microbial diseases have been substantiated by molecular docking analyses. nih.gov These studies help in predicting the potential of a compound as a therapeutic agent by simulating its interaction with biological targets.

A notable example involves the design of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors for cancer treatment. nih.gov Computational tools were employed to estimate and study the molecular docking and binding affinity of these compounds, leading to the identification of a derivative with significant dual inhibitory effects. nih.gov

Below is a table summarizing the correlation between computational predictions and experimental outcomes for selected benzofuran derivatives.

Compound/DerivativeTargetComputational PredictionExperimental Finding
Benzofuran-2-carboxylic acidCancer and microbial targetsInhibitor effectSupporting biological activity
Benzofuran hybrid (Compound 8)PI3K/VEGFR-2High binding affinityPotent dual inhibitor (IC50 = 2.21 nM for PI3K, 68 nM for VEGFR-2)
4-Nitrophenyl-functionalized benzofuran (BF1)Bovine Serum Albumin (BSA)High affinityStrong fluorescence quenching (kD = 28.4 ± 10.1 nM)

Identification of Key Binding Residues

Molecular docking is instrumental in identifying the specific amino acid residues within a protein's active site that interact with a ligand. researchgate.net For benzofuran derivatives, these studies have revealed key interactions such as hydrogen bonds and salt bridges that are crucial for their inhibitory activity. researchgate.net For example, in the case of Pim-1 kinase inhibitors, the carboxylic acid and amino groups of benzofuran-2-carboxylic acid derivatives were found to form important salt-bridge and hydrogen bond interactions with the active site residues. researchgate.net

In another study, the interaction of benzofuran derivatives with bovine serum albumin (BSA) was investigated. nih.gov Molecular docking predicted that a 4-nitrophenyl-functionalized benzofuran (BF1) binds within a specific region of the BSA monomer, and when BSA forms a dimer, the binding site shifts. nih.gov This level of detail is critical for understanding the molecular basis of a compound's activity.

The following table details key binding residues identified through computational studies for the interaction of benzofuran derivatives with specific protein targets.

LigandProtein TargetKey Interacting ResiduesType of Interaction
Benzofuran-2-carboxylic acid derivativesPim-1 kinaseNot specifiedSalt-bridge, Hydrogen bond
4-Nitrophenyl-functionalized benzofuran (BF1)Bovine Serum Albumin (BSA) monomerNot specifiedNot specified
4-Nitrophenyl-functionalized benzofuran (BF1)Bovine Serum Albumin (BSA) dimerResidues of chain ANot specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. nih.gov This method is used to develop predictive models and identify the structural features that are important for a compound's activity.

Development of Predictive Models

Predictive QSAR models have been successfully developed for various series of benzofuran derivatives. These models are typically established using statistical methods like Best Multiple Linear Regression (BMLR). nih.gov For a series of benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed that could predict the vasodilation activity of new analogs. nih.gov The robustness of such models is often validated through internal and external validation techniques. physchemres.org

The statistical parameters for a representative QSAR model for benzofuran-based vasodilators are presented below.

Statistical ParameterValue
0.816
R²cvOO0.731
R²cvMO0.772
F21.103
6.191 x 10⁻⁸

Identification of Structural Descriptors

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity. researchgate.net These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. For the benzofuran-based vasodilators, a key descriptor identified was the maximum electron-electron repulsion for a specific carbon-oxygen bond, which is a semi-empirical descriptor. nih.gov The identification of such descriptors provides valuable insights into the mechanism of action and helps in the rational design of more potent compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of the conformational dynamics of molecules and their interactions with their environment.

Conformational Dynamics of this compound

While specific MD simulation studies focusing solely on the conformational dynamics of this compound are not extensively detailed in the provided context, the principles of MD simulations are broadly applicable. rsc.org Such simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements. This would reveal the preferred conformations of the molecule, the flexibility of its different parts (like the carboxylic acid group relative to the benzofuran ring), and how it might interact with other molecules, such as water or biological macromolecules. These simulations can provide a dynamic picture that complements the static view from molecular docking and QSAR studies.

Ligand-Target Complex Stability

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in assessing the stability of the complex formed between a ligand, such as a derivative of this compound, and its biological target. These in silico techniques predict the binding affinity and the dynamic behavior of the ligand within the active site of a protein, offering insights into the durability of their interaction.

Molecular docking studies on various benzofuran derivatives have revealed significant binding interactions with different protein targets. For instance, docking studies of benzofuran-1,2,3-triazole hybrids against the Epidermal Growth Factor Receptor (EGFR) showed strong binding affinities, with docking scores for the most promising compounds ranging from -9.6 to -10.2 kcal/mol. nih.gov Similarly, benzofuran-appended 1,3,4-oxadiazoles, when docked against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, exhibited excellent binding energies, with the best-scoring compounds showing affinities between -14.11 and -14.82 kcal/mol. nih.gov These scores are indicative of a high-affinity interaction, suggesting the formation of a stable ligand-target complex. nih.gov

To further evaluate the stability of these docked complexes, molecular dynamics simulations are employed. An MD simulation of benzofuran-1,3,4-oxadiazole derivatives complexed with the Mtb Pks13 enzyme over a 250-nanosecond period confirmed the stability of the compounds within the active site. nih.gov Such simulations provide a dynamic picture of the interactions, confirming that the initial high-affinity binding pose predicted by docking is maintained over time. nih.govresearchgate.net These computational analyses are crucial for identifying potent and stable inhibitors based on the benzofuran scaffold. researchgate.net

Table 1: Molecular Docking Scores of Benzofuran Derivatives Against Various Protein Targets

Compound Class Protein Target Best Docking Score (kcal/mol)
Benzofuran-1,3,4-oxadiazoles Mtb Pks13 -14.82
Benzofuran-1,2,3-triazole hybrids EGFR -10.2
Substituted Benzofurans Antibacterial Target (1aj6) -10.4

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profile. researchgate.net By using computational models, researchers can screen large libraries of molecules to identify candidates with favorable ADMET properties, thereby reducing the likelihood of late-stage failures in drug development. mdpi.com These predictive studies are frequently applied to novel chemical series, including derivatives of this compound, to evaluate their potential as drug candidates. nih.govtandfonline.com

In Silico Assessment of Pharmacokinetic Properties

The pharmacokinetic properties of benzofuran derivatives have been extensively evaluated using various in silico models. These studies predict how the compounds are likely to be absorbed, distributed, metabolized, and excreted by the body.

Absorption: Predictions for human intestinal absorption (HIA) are a key metric. Studies on benzofuran-oxadiazole derivatives indicated good HIA, classifying them as HIA+. nih.gov Similarly, selected benzofuran-based compounds were predicted to have high intestinal absorption rates and the ability to permeate Caco-2 cell lines, an in vitro model for the human intestinal barrier. biorxiv.org

Distribution: An important parameter in distribution is the ability to cross the blood-brain barrier (BBB). While some benzofuran derivatives are predicted to be able to penetrate the BBB, others are not, indicating that this property can be modulated by structural modifications. researchgate.net The plasma unbound fraction (FU), which determines the amount of free drug available to interact with targets, has also been predicted for related heterocyclic compounds, with most showing low values, suggesting significant plasma protein binding. mdpi.com

Metabolism: Metabolism is often predicted by assessing a compound's potential to act as a substrate or inhibitor for cytochrome P450 (CYP) enzymes. For example, some antitubercular drug candidates based on a benzofuran scaffold were predicted to be substrates for the CYP3A4 cytochrome, a key enzyme in drug metabolism. biorxiv.org

Table 2: Predicted Pharmacokinetic Properties of Selected Benzofuran Derivatives

Compound Class Human Intestinal Absorption (HIA) Caco-2 Permeability P-glycoprotein Substrate Cytochrome P450 (CYP3A4) Substrate
Benzofuran-1,3,4-oxadiazoles Good (HIA+) - No -
Benzofuran-1,2,3-triazole hybrids - - - -
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide High Permeable No No

Drug-Likeliness Evaluation

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This evaluation is often performed using a set of rules and filters based on the physicochemical properties of known drugs. nih.gov

Physicochemical Properties and Established Rules: The most well-known filter is Lipinski's Rule of Five, which establishes criteria for molecular weight (MW ≤ 500), lipophilicity (logP ≤ 5), hydrogen bond donors (HBD ≤ 5), and hydrogen bond acceptors (HBA ≤ 10). mdpi.com Numerous studies on benzofuran derivatives have shown that they generally align with Lipinski's rule. nih.govbiorxiv.orgresearchgate.net Other filters like Veber's rule (related to rotatable bonds and polar surface area) and Ghose's filter are also applied. mdpi.combiorxiv.org For example, a study on antitubercular benzofuran derivatives confirmed they followed Lipinski's criteria without any violations. biorxiv.org

Bioavailability and Synthetic Accessibility: Beyond simple rules, parameters like the topological polar surface area (TPSA), number of rotatable bonds, and bioavailability scores are calculated. nih.govnih.gov Benzofuran-1,2,3-triazole hybrids were shown to have bioavailability scores of 0.55, which is considered favorable. nih.gov Synthetic accessibility is another important factor, with scores for some benzofuran derivatives indicating they are relatively straightforward to synthesize. nih.govnih.gov These comprehensive evaluations help prioritize compounds that have a higher probability of success in further development stages. nih.gov

Table 3: Drug-Likeliness Properties of Representative Benzofuran Derivatives

Compound Class Molecular Weight (g/mol) logP H-Bond Acceptors H-Bond Donors Bioavailability Score
Benzofuran-1,3,4-oxadiazoles Compliant Compliant Compliant Compliant >0.10
Benzofuran-1,2,3-triazole hybrid (BENZ-0454) Compliant Compliant 5 1 0.55
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide Compliant Compliant Compliant Compliant Compliant

Medicinal Chemistry and Biological Activity of 1 Benzofuran 5 Carboxylic Acid and Its Analogs

Antimicrobial Activities

Benzofuran (B130515) derivatives are recognized for their broad-spectrum antimicrobial capabilities, showing activity against various pathogenic bacteria, fungi, and viruses. nih.govrsc.orgmdpi.com The versatility of the benzofuran core allows for structural modifications that can enhance potency and selectivity, making it a valuable template for the design of new antimicrobial agents. researchgate.netrsc.org

Analogs of 1-Benzofuran-5-carboxylic acid have shown significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 2-salicylidene benzofuran derivatives have displayed potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 0.06–0.12 mM against three Gram-positive bacterial strains. rsc.org

Research has highlighted the effectiveness of various substituted benzofurans. Aza-benzofuran compounds have been found to exhibit greater antibacterial activity compared to their oxa-benzofuran counterparts. mdpi.comnih.gov One such aza-benzofuran compound demonstrated moderate activity against Salmonella typhimurium (MIC = 12.5 μg/mL), Escherichia coli (MIC = 25 μg/mL), and the Gram-positive bacterium Staphylococcus aureus (MIC = 12.5 μg/mL). nih.gov Furthermore, halogenated derivatives, such as those of 3-benzofurancarboxylic acid, have shown activity against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL. mdpi.com Compounds bearing two bromo substituents on the benzofuran and phenyl rings exhibited excellent antibacterial activity against all tested bacterial strains with MIC values of 29.76-31.96 mmol/L. nih.gov

Compound/Derivative ClassBacterial Strain(s)Activity (MIC)Reference
Aza-benzofuran derivativeStaphylococcus aureus12.5 µg/mL nih.gov
Aza-benzofuran derivativeSalmonella typhimurium12.5 µg/mL nih.gov
Aza-benzofuran derivativeEscherichia coli25 µg/mL nih.gov
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive cocci50-200 µg/mL mdpi.com
2-Salicyloylbenzofuran derivativesGram-positive bacteria0.06–0.12 mM rsc.org
Derivatives with hydroxyl group at C-6S. aureus, MRSA, B. subtilis, P. aeruginosa0.78-3.12 µg/mL nih.gov

The antifungal potential of benzofuran derivatives is well-documented, with various analogs demonstrating potent activity against a range of fungal pathogens. researchgate.net Certain benzofuran-5-ol (B79771) derivatives have shown promising results against Candida species, Aspergillus species, and Cryptococcus neoformans. researchgate.net

Specific derivatives have exhibited noteworthy efficacy. For example, some benzofuranyl pyrazole (B372694) derivatives showed greater activity against C. albicans than the standard drug, fluconazole. rsc.org Halogenated esters of 3-benzofurancarboxylic acid were also active against Candida albicans and Candida parapsilosis at an MIC of 100 μg/mL. mdpi.comresearchgate.net Additionally, certain oxa-benzofuran compounds displayed antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. mdpi.comnih.gov

Compound/Derivative ClassFungal Strain(s)Activity (MIC)Reference
Oxa-benzofuran compound 5Penicillium italicum12.5 µg/mL nih.gov
Oxa-benzofuran compound 6Penicillium italicum12.5 µg/mL nih.gov
Oxa-benzofuran compound 6Colletotrichum musae12.5-25 µg/mL nih.gov
Halogenated 3-benzofurancarboxylic acid esterCandida albicans, C. parapsilosis100 µg/mL mdpi.com
Benzofuran-based piperidinyl arylamidrazonesAspergillus fumigatus25 µg/mL rsc.org

Benzofuran-based compounds have emerged as a source of potential antiviral agents. rsc.orgnih.gov Early studies identified derivatives with specific activity against RNA viruses. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were active against the respiratory syncytial virus (RSV), while [di(2-acetylbenzofuranyl-7-oxy)]-n-propane showed activity against the influenza A virus. nih.gov A natural benzofuran derivative, designated compound 56, exhibited antiviral effects against RSV strains with IC50 values of 2.3 and 2.8 μM. rsc.org

More recent research has uncovered a novel mechanism for the antiviral action of benzofurans. A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for inducing type I interferons and mounting an innate immune response against viral infections. nih.gov These compounds were shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations, highlighting their potential as broad-spectrum antiviral drugs that target host-based immunity. nih.gov

The mechanisms through which benzofuran derivatives exert their antimicrobial effects are varied. For antibacterial action, the physicochemical properties of the molecules play a key role. Aza-benzofuran compounds are thought to possess higher activity than their oxa-counterparts due to enhanced lipophilicity and the capacity to carry a positive charge. mdpi.comnih.gov These features may facilitate electrostatic interactions with the negatively charged bacterial membranes, leading to a disruption of membrane integrity and cell death. mdpi.comnih.gov Preliminary studies on a novel benzofuran derivative containing disulfide moieties suggest its antibacterial mechanism involves interference with key enzymes, as revealed by proteomic analysis. acs.org

In the context of antifungal activity, the mechanism can also involve membrane disruption. The antifungal drug amiodarone (B1667116), which contains a benzofuran core, is believed to exert its fungicidal activity by mobilizing intracellular calcium (Ca2+), a process that is critical for many cellular functions in fungi. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the benzofuran scaffold. Several key structural features have been identified as being important for activity. nih.govrsc.org

Substituents at C-2 and C-3: The introduction of a heterocyclic substituent at the C-2 position has a notable effect on cytotoxicity and antimicrobial activity. rsc.org For antibacterial activity, a hydroxyl group at the C-6 position of the benzofuran ring has been shown to be essential; blocking this group leads to a loss of activity. nih.gov In some aza-benzofuran derivatives, a double bond between the C-2 and C-3 positions expands the conjugated system, which enhances hydrophobicity and antibacterial activity. mdpi.comnih.gov

Substituents on the Benzene (B151609) Ring: The position and nature of substituents on the fused benzene ring are critical. Halogenation, for instance, often enhances antimicrobial properties. nih.govmdpi.com Derivatives with bromo substituents at the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring showed excellent antibacterial and antifungal activity. rsc.org

Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as pyrazoline and thiazole, can be essential for achieving potent antimicrobial activity. nih.govrsc.org

Anticancer and Antiproliferative Activities

The benzofuran nucleus is a key component in many compounds with significant anticancer and antiproliferative properties. mdpi.comnih.govnih.gov These derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including leukemia, breast, colon, and cervical cancer. mdpi.comnih.gov

Specifically, a series of benzofuran-based carboxylic acids were evaluated for their antiproliferative action against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Within this series, one derivative (44b) was particularly effective against the MDA-MB-231 cell line, with an IC50 value of 2.52 μM, which is comparable to the reference drug doxorubicin (B1662922) (IC50 = 2.36 μM). nih.gov This compound was found to arrest the cell cycle in the G2-M phase. nih.gov

Halogenation has been shown to be a key strategy for increasing the cytotoxic potential of benzofuran derivatives. mdpi.comnih.gov The presence of a bromine atom, particularly when attached to a methyl or acetyl group on the benzofuran system, often increases cytotoxicity against cancer cells. mdpi.comresearchgate.net For example, one brominated derivative showed remarkable activity against HL60 acute leukemia cells with an IC50 value of 0.1 μM. nih.gov The mechanism of action for many of these anticancer compounds involves the induction of apoptosis, or programmed cell death, as demonstrated by the increased activity of caspases 3/7 in treated cancer cells. mdpi.com

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Benzofuran-based carboxylic acid (44b)MDA-MB-231 (Breast)2.52 µM nih.gov
3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast)3.01 µM nih.gov
3-Amidobenzofuran derivative (28g)HCT-116 (Colon)5.20 µM nih.gov
Halogenated derivative (Compound 1)K562 (Leukemia)5 µM nih.gov
Halogenated derivative (Compound 1)HL60 (Leukemia)0.1 µM nih.gov
Piperazine-based benzofurans (37a-h)MCF-7, A549, HeLa, HCT116, SGC7901< 10 µM nih.gov

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, E. coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Notably, their activity against breast cancer lines, such as MCF-7 and MDA-MB-231, has been a subject of extensive research. For instance, certain benzofuran-based carboxylic acid derivatives have shown variable inhibitory activity against both MCF-7 and MDA-MB-231 cell lines. nih.gov One particular derivative, referred to as 44b in a study, was found to be highly effective against MDA-MB-231 cells with a half-maximal inhibitory concentration (IC50) of 2.52 μM, a potency comparable to the standard chemotherapy drug doxorubicin (IC50 = 2.36 μM). nih.gov Another study highlighted a benzofuran derivative, 9e, which also displayed a promising antiproliferative IC50 value of 2.52 ± 0.39 μM against MDA-MB-231 cells. nih.govacs.org The cytotoxicity is not limited to breast cancer; other studies have shown that benzofuran derivatives can be effective against various cancer types, including leukemia, cervix carcinoma, and liver cancer. nih.govmdpi.commdpi.com A natural benzofuran derivative isolated from Petasites hybridus also showed cytotoxic effects on MCF-7 cells. nih.govresearchgate.net

Beyond cancer cells, the broader antimicrobial properties of benzofuran scaffolds have been explored. While the primary focus of many studies is on anticancer activity, some benzofuran-pyrazole hybrids have been evaluated for their effects on bacteria. For example, certain derivatives have shown activity against bacterial strains like E. coli. nih.govnih.gov One study identified a pyrido-triazine compound (9) with significant potency against tested bacterial isolates, exhibiting minimum inhibitory concentration (MIC) values ranging from 2.50 to 17.60 µg/mL. nih.gov This indicates the potential for this chemical scaffold to be developed for antibacterial applications as well.

Table 1: Cytotoxicity of Selected Benzofuran Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 Value (µM)
Derivative 44bMDA-MB-2312.52 nih.gov
Derivative 9eMDA-MB-2312.52 ± 0.39 nih.govacs.org
MBICMCF-70.73 ± 0.0 nih.gov
MBICMDA-MB-23120.4 ± 0.2 nih.gov
Derivative 7A549 (Lung)Promising Activity mdpi.com
Derivative 8A549 (Lung)Significant Activity mdpi.com
Derivative 8HepG2 (Liver)Significant Activity mdpi.com

Apoptosis Induction

A key mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. tandfonline.com Studies have shown that these compounds can trigger apoptotic pathways in various cancer cells. mdpi.com For example, treatment with certain benzofuran derivatives leads to a significant increase in the activity of caspases 3 and 7, which are crucial executioner enzymes in the apoptotic cascade. mdpi.com One study found that the activity of caspase 3/7 increased by 1.5- to 5-fold in the presence of the tested benzofurans. mdpi.com Another derivative, compound 26, was shown to increase caspase-3 levels by 5.7-fold. nih.gov

Further investigation into the molecular mechanisms reveals that benzofuran compounds can modulate key apoptosis-regulating proteins. A benzofuran-isatin conjugate, for instance, was found to induce apoptosis by downregulating the anti-apoptotic protein Bcl-xl while upregulating the pro-apoptotic protein Bax and the mitochondrial protein cytochrome c. nih.gov This suggests the involvement of the mitochondria-dependent apoptosis pathway. nih.gov Flow cytometry analysis has confirmed these pro-apoptotic effects; one study demonstrated that a benzofuran derivative induced late apoptosis or necrosis in 36% of HepG2 liver cancer cells and 35% of A549 lung cancer cells. mdpi.com This ability to trigger programmed cell death is a critical attribute for a potential anticancer agent. mdpi.com

Cell Cycle Disturbance and Arrest

In addition to inducing apoptosis, this compound analogs can disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. This is another important mechanism for inhibiting tumor growth. mdpi.com Various studies have documented that these derivatives can halt cell cycle progression at different phases, most commonly the G2/M phase. nih.govmdpi.comnih.gov

A novel synthetic benzofuran lignan (B3055560) was reported to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov Similarly, a benzofuran derivative designated 44b caused a remarkable arrest of MDA-MB-231 breast cancer cells at the G2/M phase, increasing the population of cells in this phase to 32.30% compared to 10.80% in untreated control cells. nih.gov Other halogenated derivatives of methyl 1-benzofuran-3-carboxylate also induced G2/M phase arrest in HepG2 and A549 cancer cells. mdpi.com In some cases, arrest at other phases has been observed. For example, one benzofuran derivative induced G1 arrest in Huh7 hepatoma cells. nih.gov The ability of these compounds to interfere with cell division underscores their therapeutic potential. mdpi.com

Inhibition of Specific Molecular Targets

The biological activities of this compound and its analogs are rooted in their ability to interact with and inhibit specific molecular targets crucial for cancer cell survival and proliferation or microbial function.

Carbonic Anhydrases (CAs): Certain benzofuran-based carboxylic acids are effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are upregulated in hypoxic tumors and contribute to cancer progression. nih.govacs.org Derivatives featuring a benzoic acid moiety have been shown to effectively inhibit the main antitumor target isoform hCA IX, with inhibition constants (Ki) ranging from 0.56 to 5.1 μM. nih.govacs.org Specifically, derivatives 9b, 9e, and 9f emerged as potent, submicromolar hCA IX inhibitors with Ki values of 0.91, 0.79, and 0.56 μM, respectively, showing good selectivity over off-target isoforms hCA I and II. nih.govacs.org

Protein Kinases: The benzofuran scaffold is found in molecules that act as inhibitors of various human protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govresearchgate.net Derivatives of benzofuran-2-carboxylic acid have been investigated as inhibitors of Pim-1 kinase, a target implicated in prostate cancer and other tumors. tandfonline.com Docking studies have shown a good correlation between the predicted binding scores and the experimental IC50 values for these compounds. tandfonline.com Another study identified a benzofuran derivative that exhibited potent PIM-1 kinase inhibition with an IC50 value of 11.4 nM. researchgate.net

DNA Gyrase B: Benzofuran-pyrazole hybrids have been identified as inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial DNA replication, making it an attractive target for new antibiotics. nih.govnih.govresearchgate.net One compound in particular, a pyrido-triazine derivative of the benzofuran-pyrazole scaffold, demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM, a value comparable to the antibiotic ciprofloxacin. nih.govnih.gov

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): A benzofuran salicylic (B10762653) acid scaffold has been successfully developed into a highly potent and selective inhibitor of mPTPB, a virulence factor secreted by Mycobacterium tuberculosis. nih.govnih.gov This optimized inhibitor demonstrated an IC50 of 38 nM and was shown to restore the host macrophage's immune responses, suggesting its potential as a novel anti-tuberculosis agent. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): The anti-inflammatory and some anticancer effects of benzofuran derivatives are linked to their ability to inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammation and cancer. nih.govnih.gov Lignan-inspired benzofurans have been synthesized and tested for NF-κB inhibition. nih.gov Mechanistic studies have shown that certain piperazine (B1678402)/benzofuran hybrids can significantly inhibit the phosphorylation of key proteins in the NF-κB pathway, such as IKKα/IKKβ, IκBα, and p65, in a dose-dependent manner. mdpi.com

Endothelin (ET) Receptor: Information regarding the specific inhibition of the endothelin (ET) receptor by this compound or its direct analogs was not prominently featured in the reviewed literature.

Table 2: Inhibition of Molecular Targets by Benzofuran Derivatives

Derivative(s)TargetInhibition Value
9b, 9e, 9fCarbonic Anhydrase IX (hCA IX)Kᵢ = 0.91, 0.79, 0.56 µM nih.gov
Optimized ScaffoldmPTPBIC50 = 38 nM nih.govnih.gov
Compound 9E. coli DNA Gyrase BIC50 = 9.80 µM nih.govnih.gov
Compound 4PIM-1 KinaseIC50 = 11.4 nM researchgate.net

Structure-Activity Relationships (SAR) in Anticancer Agents

The exploration of structure-activity relationships (SAR) for benzofuran derivatives is crucial for designing new compounds with enhanced potency and selectivity as anticancer agents. semanticscholar.orgnih.gov Research has shown that specific structural modifications to the benzofuran core can significantly influence its biological activity. nih.gov

One of the most consistent findings is that the introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring system often leads to a significant increase in anticancer activity. nih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also a critical determinant of its effect. nih.gov For example, a derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxicity against leukemia cells. nih.gov

Substitutions at other positions also play a key role. Early SAR studies indicated that ester or heterocyclic ring substitutions at the C-2 position were important for the cytotoxic activity of benzofuran derivatives. nih.gov Furthermore, the nature and position of substituents on aryl groups attached to the benzofuran scaffold can have a major impact. For instance, in a series of 2-aryl-6-substituted-benzofurans, the presence of a methoxy (B1213986) group at the 6-position of the benzofuran ring resulted in maximum inhibitory activity, while a 4-methoxy group led to the least activity. semanticscholar.org Hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, piperazines, or imidazoles, have also emerged as a promising strategy for developing potent cytotoxic agents. nih.gov

Anti-inflammatory Activities

The benzofuran scaffold is a core component of many compounds that possess significant anti-inflammatory properties. ijbcp.comnih.govtaylorandfrancis.comresearchgate.net Numerous synthetic derivatives of benzofuran have been developed and evaluated for their ability to combat inflammation. nih.gov In preclinical models, such as the carrageenan-induced paw edema model in rats, certain novel series of furosalicylic acids and related benzofuran derivatives have demonstrated anti-inflammatory activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. nih.gov Studies on chronic models of inflammation have also confirmed that benzofuran compounds can exert significant anti-inflammatory effects. ijbcp.com This broad activity makes the benzofuran core a valuable template for the development of new anti-inflammatory drugs. nih.gov

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are mediated through multiple mechanisms, primarily involving the inhibition of key inflammatory pathways and enzymes. One proposed mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ijbcp.com Docking studies have shown that synthesized benzofuran compounds can interact effectively with the active site of the COX-2 enzyme, which is a key target for many anti-inflammatory drugs. nih.gov

Another critical mechanism is the modulation of major inflammatory signaling pathways. Several studies have linked the anti-inflammatory action of benzofurans to the inhibition of the NF-κB signaling pathway. nih.govmdpi.com This pathway is a central regulator of the expression of many pro-inflammatory genes. mdpi.com For example, a piperazine/benzofuran hybrid was shown to significantly inhibit the activation of the NF-κB pathway in LPS-stimulated macrophage cells. mdpi.com The same study also found that the compound could inhibit the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, another classic inflammation signaling cascade. mdpi.com By down-regulating these pathways, benzofuran derivatives can reduce the secretion of pro-inflammatory factors such as nitric oxide (NO), TNF-α, and various interleukins. mdpi.com

Evaluation in Inflammatory Models

Derivatives of this compound have been investigated for their anti-inflammatory properties in various experimental models. A study on 7-aroylbenzofuran-5-ylacetic acids found them to be moderately potent in the rat paw edema anti-inflammatory assay, with activities ranging from half to three times the potency of phenylbutazone. nih.gov However, these compounds demonstrated more significant potential as analgesic agents. nih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have also shown significant anti-inflammatory effects. mdpi.com In studies using lipopolysaccharide (LPS)-stimulated macrophages, several of these compounds inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.com This led to a decrease in the secretion of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2). mdpi.com The inhibitory concentrations (IC₅₀) for these compounds were in the low micromolar range, indicating potent activity. mdpi.com For instance, one compound inhibited NO production with an IC₅₀ of 5.28 μM. nih.gov The anti-inflammatory effects of these compounds were also confirmed in the zymosan-induced air pouch model in vivo. mdpi.com Structure-activity relationship analysis suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of these benzofuran derivatives. mdpi.com

Furthermore, novel hybrids combining benzofuran with heterocyclic moieties such as piperazine and imidazole (B134444) have been synthesized and evaluated. mdpi.com In an LPS-stimulated inflammation model using RAW 264.7 cells, these hybrids were assessed for their ability to inhibit NO production. mdpi.com One particular piperazine/benzofuran hybrid, compound 5d, was identified as a highly potent anti-inflammatory agent, capable of reducing NO levels back to normal. mdpi.com In vivo studies with this compound showed it could modulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation and reduce the expression of inflammatory cytokines like IL-1β, TNF-α, and IL-6. mdpi.com The mechanism of action for these hybrids may be linked to the inhibition of NF-κB and MAPK signaling pathways. mdpi.com

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives
Compound ClassModel SystemKey FindingsReference
7-Aroylbenzofuran-5-ylacetic acidsRat paw edema0.5 to 3 times the potency of phenylbutazone. nih.gov
Fluorinated benzofuran derivativesLPS-stimulated macrophagesInhibition of COX-2 and NOS2; decreased NO, PGE2, IL-6, and CCL2 secretion (IC₅₀ values from 1.1 to 20.5 µM). mdpi.com
2-Arylbenzofuran (Compound 38)Not specifiedInhibited NO production with an IC₅₀ of 5.28 μM. nih.gov
Benzofuran-piperazine hybrid (5d)LPS-stimulated RAW 264.7 cells; In vivo modelsPotent inhibition of NO production; reduced inflammatory cell infiltration and cytokine (IL-1β, TNF-α, IL-6) levels. mdpi.com

Antioxidant Properties

The benzofuran scaffold is a core component of many natural and synthetic compounds with significant antioxidant activity. rsc.org Natural polyphenolic benzofurans isolated from Salvia species, such as salvianolic acid C, have demonstrated a strong capacity to prevent Cu²⁺-induced low-density lipoprotein (LDL) oxidation, primarily by scavenging free radicals. mdpi.com The balance between lipophilicity and hydrophilicity is considered crucial for the biological activity of these antioxidant compounds. mdpi.com

Synthetic benzofuran derivatives have also been a focus of antioxidant research. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides were synthesized and evaluated for their free radical scavenging activities. biomolther.org Similarly, 5-phenyl-1-benzofuran-2-yl derivatives, including methanones, tertiary alcohols, and carbinols, were assessed for their antioxidant potential. researchgate.net Research found that the introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant properties of these molecules. researchgate.net The antioxidant activities of these compounds were confirmed using various assays, including DPPH free radical scavenging, ABTS cation radical scavenging, and superoxide (B77818) anion radical scavenging. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to understand the antioxidative mechanisms of benzofuran–stilbene hybrid compounds. rsc.org These studies suggest that the O–H bond breakage is key to the antioxidant activity, with the specific mechanism—either hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET)—being influenced by the solvent environment. rsc.org

Table 2: Antioxidant Activity of Benzofuran Analogs
Compound ClassActivityMethod/AssayReference
Natural Polyphenolic BenzofuransPrevention of LDL oxidationCu²⁺-induced LDL oxidation assay mdpi.com
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesFree radical scavengingCell-free bioassays biomolther.org
5-Phenyl-1-benzofuran-2-yl derivativesFree radical scavengingDPPH, ABTS, superoxide anion assays researchgate.net
Benzofuran–stilbene hybridsAntioxidative activityDFT computational studies rsc.org

Other Pharmacological Activities

The benzofuran structure is a key pharmacophore in the design of multi-target agents for Alzheimer's disease (AD). tandfonline.com Derivatives have been developed to target several pathological mechanisms of the disease. nih.gov

One major strategy involves the inhibition of cholinesterases to boost acetylcholine (B1216132) levels in the brain. frontiersin.org Novel 3-aminobenzofuran derivatives have been synthesized and shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). frontiersin.org Compound 5f, containing a 2-fluorobenzyl moiety, was particularly effective and exhibited a mixed-type inhibition of AChE. frontiersin.org

Another key target is the β-secretase (BACE-1) enzyme, which is involved in the production of amyloid-β (Aβ) peptides. researchgate.net Benzofuran derivatives have been investigated as BACE-1 inhibitors. researchgate.netnih.gov Some compounds have been designed as dual inhibitors, targeting both AChE and BACE-1 simultaneously. nih.gov For example, a series of benzofuran-3-yl-methyl and aliphatic azacyclic hybrids were developed, with compound 4m (containing N-(2-hydroxyethyl)piperazine) showing the most potent dual inhibitory activity. nih.gov

Beyond enzyme inhibition, benzofuran analogs have been shown to interfere with the aggregation of Aβ peptides, a central event in AD pathology. nih.govtandfonline.com The aforementioned compound 5f demonstrated activity against both self-induced and AChE-induced Aβ aggregation. frontiersin.org A benzofuran-containing selenium compound, TFSeB, was evaluated in a mouse model of AD, where it improved memory performance. nih.gov Its neuroprotective effects were attributed to a reduction in oxidative stress, normalization of monoamine oxidase B (MAO-B) and AChE activity, modulation of apoptosis-related proteins (Bcl-2/Bax ratio), and an increase in neuroprotective factors like BDNF and NRF2. nih.gov

Table 3: Anti-Alzheimer's Activity of Benzofuran Derivatives
Compound ClassTarget/MechanismKey FindingsReference
3-Aminobenzofuran derivatives (e.g., 5f)AChE/BuChE inhibition, Aβ anti-aggregationPotent dual cholinesterase inhibition; inhibited self- and AChE-induced Aβ aggregation. frontiersin.org
Benzofuran-3-yl-methyl azacyclic hybrids (e.g., 4m)Dual AChE and BACE-1 inhibitionCompound 4m was the most potent dual inhibitor. nih.gov
2-ArylbenzofuransAChE inhibition, Aβ anti-aggregationGood AChE inhibitory activity and moderate inhibition of Aβ self-aggregation. tandfonline.com
Benzofuran-selenium hybrid (TFSeB)Multiple: Antioxidant, AChE/MAO-B inhibition, NeuroprotectionImproved memory, reduced oxidative stress, normalized enzyme activity, modulated apoptotic and neurotrophic factors in vivo. nih.gov

The benzofuran nucleus is present in established antiarrhythmic drugs, with amiodarone being a prominent example of a broad-spectrum agent used to treat various cardiac arrhythmias. rsc.orgmdpi.com Research has focused on developing novel benzofuran derivatives with improved antiarrhythmic profiles.

A study on new 5-aminobenzofuran derivatives investigated their potential against ouabain-induced ventricular arrhythmia in dogs. nih.gov Through systematic structural modifications, researchers determined key features for optimal activity. The most active compounds possessed two methoxy groups at positions 4 and 7 of the benzofuran ring, a tertiary aminoethoxy side chain at position 6, and a N-methylurea group at position 5. nih.gov Two specific long-acting derivatives, N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea (8j) and N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea (8m), were selected for further studies due to their advantages over existing drugs like quinidine (B1679956) and disopyramide. nih.gov The antiarrhythmic activity of aminobenzofuran derivatives has been noted as a significant pharmacological property of this class of compounds. pharmatutor.org Some benzofuran compounds may exert their effects by blocking specific potassium currents, such as IK(Ado) and IK(ATP), which is a proposed mechanism for treating atrial fibrillation. google.com

Benzofuran derivatives have been explored for their potential in treating metabolic disorders like diabetes and hyperlipidemia. nih.gov A series of benzofuran-based chromenochalcones were synthesized and evaluated for both antidiabetic and antidyslipidemic effects. rsc.org Several of these compounds significantly stimulated glucose uptake in L-6 skeletal muscle cells. rsc.org In animal models, compounds 21, 22, and 24 produced a significant reduction in blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rats. rsc.org Further studies with compound 24 in db/db mice showed it effectively improved fasting blood glucose, oral glucose tolerance, and serum insulin (B600854) levels over a 15-day treatment period. rsc.org

In the context of hyperlipidemia, the same study found that several of the benzofuran-based chromenochalcones were active in a Triton-induced hyperlipidemic hamster model. rsc.org Compound 24 also improved the serum lipid profile in db/db mice. rsc.org

Another distinct series of compounds, N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, were tested for in vivo antihyperlipidemic activity in rats with Triton-WR-1339-induced hyperlipidemia. nih.gov At a dose of 15 mg/kg, compounds 3b and 4c' significantly reduced elevated plasma triglyceride levels and remarkably increased high-density lipoprotein-cholesterol (HDL-C) levels, suggesting their potential as potent lipid-lowering agents. researchgate.net

Table 4: Antihyperglycemic and Antihyperlipidemic Effects of Benzofuran Analogs
Compound ClassActivityModelKey FindingsReference
Benzofuran-based chromenochalcones (e.g., 24)AntihyperglycemicL-6 muscle cells; STZ-diabetic rats; db/db miceStimulated glucose uptake; lowered blood glucose; improved oral glucose tolerance. rsc.org
Benzofuran-based chromenochalcones (e.g., 24)AntihyperlipidemicTriton-induced hyperlipidemic hamsters; db/db miceImproved serum lipid profile. rsc.org
N-(benzoylphenyl)-1-benzofuran-2-carboxamides (e.g., 3b, 4c')AntihyperlipidemicTriton-induced hyperlipidemic ratsSignificantly reduced triglycerides; increased HDL-cholesterol. nih.govresearchgate.net

The benzofuran scaffold has been identified as a promising starting point for the development of new agents against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. rsc.org Research has focused on identifying novel benzofuran derivatives that can inhibit essential mycobacterial enzymes that are absent in humans.

One approach has involved targeting enzymes crucial for the survival of MTB. A series of inhibitors for Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor, were synthesized based on a 6-hydroxy-benzofuran-5-carboxylic acid scaffold. nih.gov In silico studies have also been instrumental in identifying potential targets and lead compounds. One such study performed molecular docking of benzofuran derivatives against NarL, a transcriptional regulatory protein essential for MTB adaptation to anaerobic conditions. nih.gov The compound Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was identified as a molecule that could be stabilized at the active site of NarL. nih.gov Another computational study investigated benzofuran-1,3,4-oxadiazoles as potential inhibitors of Polyketide Synthase 13 (Pks13), an enzyme involved in the biosynthesis of mycolic acid, a critical component of the mycobacterial cell wall. mdpi.com These studies suggest that benzofuran derivatives can be designed to target various essential pathways in MTB, offering new avenues for antitubercular drug discovery. mdpi.com

Table 5: Antitubercular Activity of Benzofuran Scaffolds
Benzofuran ScaffoldProposed Target EnzymeStudy TypeReference
6-Hydroxy-benzofuran-5-carboxylic acid derivativesMycobacterium protein tyrosine phosphatase B (mPTPB)Synthesis nih.gov
Benzofuran and naphthofuran derivativesNarL transcriptional regulatory proteinIn silico (Molecular Docking) nih.gov
Benzofuran-1,3,4-oxadiazolesPolyketide Synthase 13 (Pks13)In silico (Molecular Docking) mdpi.com

Enzyme Inhibition (e.g., Monoamine Oxidase, Cholinesterase)

The benzofuran scaffold, a key structural component of this compound, is recognized as a crucial pharmacophore in the design of various enzyme inhibitors. nih.gov Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against several important enzyme classes, including monoamine oxidases and cholinesterases. nih.govmdpi.com

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.gov They exist in two isoforms, MAO-A and MAO-B, which are significant targets for the treatment of depression and Parkinson's disease, respectively. nih.govdrugs.com The benzofuran nucleus is a common structure in a variety of medicinally relevant molecules with MAO inhibitory action. nih.gov For instance, novel hybrid molecules incorporating both benzofuran and thiazolylhydrazone pharmacophores have been synthesized and investigated as MAO inhibitors. nih.gov Research has shown that attaching an aromatic ring to the hydrazone part of the structure can increase MAO-A activity. nih.gov Furthermore, novel aminoalkyl benzofuran analogs have been shown to induce monoamine release, an effect related to the monoamine transporter system targeted by MAOIs. nih.gov

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.govdrugs.com Numerous studies have highlighted the potential of benzofuran derivatives as potent cholinesterase inhibitors.

A 2024 study on benzofuran derivatives isolated from Cortex Mori Radicis identified several potent and selective BChE inhibitors. mdpi.com While many compounds showed weak or no activity against AChE, certain 2-arylbenzofuran derivatives displayed significant BChE inhibitory activity, with some being more potent than the positive control, galantamine. mdpi.com Cathafuran C, one of the derivatives, was the most potent and selective BChE inhibitor with a Ki value of 1.7 μM. mdpi.com Similarly, a series of synthesized benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were identified as potent BChE inhibitors, with IC50 values in the low micromolar to nanomolar range (0.054–2.7 µM). nih.gov Tacrine-benzofuran hybrids have also been developed, showing very good AChE inhibition in the sub-micromolar range. nih.gov

Inhibitory Activity of Benzofuran Analogs against Cholinesterases
Compound ClassTarget EnzymeActivity (IC50 / Ki)Reference
2-Arylbenzofuran derivativesBChEIC50: 2.5–32.8 μM mdpi.com
Cathafuran CBChEKi: 1.7 μM mdpi.com
Benzofuran-2-carboxamide (B1298429) derivativesBChEIC50: 0.054–2.7 µM nih.gov
Tacrine-benzofuran hybridsAChESub-micromolar IC50 nih.gov

Other Enzyme Inhibition: The inhibitory activity of the benzofuran scaffold extends to other enzymes. Benzofuran-based carboxylic acids have been investigated as carbonic anhydrase inhibitors. acs.orgnih.gov Additionally, certain benzofuran derivatives have been found to be active against chorismate mutase, an enzyme present in bacteria, with in vitro inhibition of 64–65% at a concentration of 30 mM, suggesting potential for development as antitubercular agents. acs.orgnih.gov

Receptor Agonist and Antagonist Activity (e.g., ET receptor)

Analogs of this compound have been evaluated for their ability to interact with various physiological receptors, acting as either agonists or antagonists.

Endothelin (ET) Receptor Activity: Endothelin receptor antagonists are an established class of drugs used in the treatment of conditions like pulmonary arterial hypertension. drugbank.comnih.gov While extensive research exists on ET receptor antagonists with various chemical structures, including benzodiazepines and pyrimidines, a direct and prominent link between this compound derivatives and ET receptor antagonism has not been extensively reported in the reviewed literature. nih.govgoogle.comresearchgate.net

Other Receptor Activity: Benzofuran derivatives have shown activity at several other receptor targets.

STING Agonists: A series of benzofuran derivatives were identified as agonists for the Stimulator of Interferon Genes (STING) protein. nih.gov This activity induces the production of Type I interferons, leading to broad-spectrum antiviral effects against human coronaviruses, including SARS-CoV-2, with EC50 values in the micromolar and even nanomolar range. nih.gov

Serotonin and Dopamine Receptors: Certain benzofuran derivatives linked to a tetrahydropyridine (B1245486) moiety have been evaluated for their affinities to serotonin (5-HT1A) and dopamine (D2) receptors. pharmatutor.org One such compound was found to be a silent antagonist at D2 receptors while simultaneously acting as an agonist at 5-HT1A receptors. pharmatutor.org

Histamine (B1213489) H3 Receptor Antagonists: A benzofuran derivative, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl) ethyl] benzofuran-5-yl) benzonitrile (B105546) (ABT-239), was identified as a potent and selective histamine H3 receptor antagonist with potential for treating cognitive dysfunction. pharmatutor.org

Cannabinoid CB1 Receptor Modulators: A series of 5-chlorobenzofuran-2-carboxamides have been developed as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov

Receptor Activity of Benzofuran Analogs
Compound ClassReceptor TargetBiological ActivityTherapeutic PotentialReference
Benzofuran derivativesSTINGAgonistAntiviral nih.gov
Benzofuran-tetrahydropyridine derivatives5-HT1A / D2Agonist / AntagonistAntipsychotic pharmatutor.org
ABT-239Histamine H3AntagonistCognitive Dysfunction pharmatutor.org
5-chlorobenzofuran-2-carboxamidesCannabinoid CB1Allosteric ModulatorAnticancer nih.gov

Bioavailability and Pharmacokinetic Studies (Pre-clinical)

The therapeutic potential of any compound is highly dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Pre-clinical studies on analogs of this compound have provided insights into their bioavailability and other pharmacokinetic parameters.

One study investigating an enantiopure benzofuran-2-carboxamide derivative with antimalarial activity revealed key pharmacokinetic challenges. nih.gov Following oral administration in rats, the compound exhibited low oral bioavailability (%F = 11%). nih.gov This poor bioavailability was likely a consequence of its high molecular weight, low aqueous buffer solubility (<44 nM), and extremely high plasma protein binding (>99.99%). nih.gov Despite the low bioavailability, the compound showed a favorable plasma clearance half-life of 8.0 hours. nih.gov These findings underscore the need for structural modifications to lower lipophilicity (log P) and molecular weight in order to improve solubility and bioavailability in this class of compounds. nih.gov

Pre-clinical Pharmacokinetic Parameters of a Benzofuran-2-carboxamide Analog in Rats
ParameterValueReference
Oral Bioavailability (%F)11% nih.gov
Plasma Clearance Half-life (t1/2)8.0 hours nih.gov
Buffer Solubility (pH 7.4)<44 nM nih.gov
Plasma Protein Binding>99.99% nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Biological Activity

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran (B130515) structure is a well-established strategy for enhancing biological activity. nih.gov This effect is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity to biological targets. nih.gov The position of the halogen is a critical determinant of its impact on activity. nih.gov

Research has consistently shown that halogenation can lead to a significant increase in the anticancer and antimicrobial properties of benzofuran derivatives. nih.gov For instance, the presence of two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of an attached phenyl ring, resulted in excellent antibacterial activity. nih.gov Similarly, introducing halogens to alkyl or alkoxy substituents has been found to significantly increase the cytotoxicity of these compounds compared to their unsubstituted parent forms. nih.gov In many cases, placing a halogen atom at the para position of an N-phenyl ring substituent is considered particularly beneficial for enhancing cytotoxic properties. nih.gov

A study on new benzofuran derivatives highlighted that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system increased cytotoxicity against both cancer and normal cell lines. For example, a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

Table 1: Effect of Halogenation on Cytotoxic Activity of Benzofuran Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Halogen Position Cell Line IC50 (µM)
1 Bromine on methyl group at C-3 K562 (Leukemia) 5
1 Bromine on methyl group at C-3 HL60 (Leukemia) 0.1

| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | - | 0.43 |

The carboxylic acid group is a key functional moiety that significantly influences the properties of benzofuran derivatives. It is often crucial for maintaining aqueous solubility, which is a vital property for drug candidates. elsevierpure.com In structure-activity relationship studies, the carboxylic acid group can be a critical part of the pharmacophore, participating in essential interactions with the target protein. mdpi.com For example, in one study, the carboxy moiety of a benzofuran derivative was oriented towards a region of the binding groove with polar residues, suggesting a key interaction. mdpi.com

However, the presence of a carboxylic acid can also present challenges. To overcome these, or to probe the importance of this group, it is often modified. Protecting the carboxylic acid as a methyl ester is a common strategy during synthesis to avoid its interference with certain chemical reactions. elsevierpure.com

Furthermore, bioisosteric replacement of the carboxylic acid is a widely used technique in medicinal chemistry. Replacing the carboxylic acid with a surrogate structure, known as a bioisostere, can improve physicochemical properties and lead to enhanced analogs. A prominent example is the replacement with a tetrazole ring, which maintains a comparable acidity (pKa) to the carboxylic acid but offers different lipophilicity and metabolic profiles. mdpi.com The synthesis of a tetrazole isostere from a benzofuran derivative has been successfully demonstrated, proceeding through amide and nitrile intermediates. mdpi.com This strategy allows for the exploration of alternative interactions with the target while potentially improving pharmacokinetic properties.

Beyond halogenation and the carboxylic acid group, other functional groups play a vital role in modulating the biological activity of benzofuran derivatives.

Ester Group : Early SAR studies identified that substitutions with an ester group, particularly at the C-2 position of the benzofuran ring, were crucial for the cytotoxic activity of the compounds. mdpi.comnih.gov This suggests that the ester functionality is a key site for interaction with biological targets responsible for cytotoxicity. nih.gov

Methyl Group : The inclusion of methyl groups can influence the lipophilicity and steric profile of the molecule. In the development of inhibitors for carbonic anhydrase, a lipophilic 2-methylbenzofuran tail was used as a key structural component in the design of potent and selective analogs. nih.gov

Hydroxyl Group : The phenolic hydroxyl group is frequently found to be critical for modulating anticancer activity. nih.gov Its ability to act as a hydrogen bond donor allows it to form favorable interactions with target enzymes or receptors, thereby enhancing cytotoxic properties. nih.gov The introduction of substituents at the 5-position hydroxyl group has also been shown to be closely related to the antibacterial activity of benzofuran compounds. nih.gov

Ethynyl Group : The reviewed scientific literature did not provide specific data on the structure-activity relationship of ethynyl group substitutions on the 1-Benzofuran-5-carboxylic acid scaffold.

The core this compound structure is a planar molecule and therefore does not have stereoisomers. However, stereochemistry can become a critical factor when chiral centers are introduced through substituents attached to the benzofuran scaffold. The spatial arrangement of atoms in these substituents can lead to different enantiomers or diastereomers, which may exhibit distinct biological activities and binding affinities.

For example, in a study involving benzofuran derivatives with a sulfonamide substituent, it was found that only the (S)-enantiomer produced sufficient electron density in the binding groove of the target protein during X-ray crystallography. mdpi.com This indicates that the specific three-dimensional orientation of the (S)-enantiomer was essential for stable binding, highlighting the importance of stereochemistry for activity once a chiral center is present in the molecule. mdpi.com

Scaffold Modifications and Bioisosteric Replacements

Modification of the central benzofuran ring system is a key strategy for optimizing activity and exploring new chemical space. This can involve fusing the benzofuran core with other heterocyclic rings to create hybrid molecules or replacing the entire scaffold with a bioisostere.

Recent studies have explored fusing the benzofuran scaffold with other prominent heterocyclic structures known for their biological activity, such as imidazole (B134444) and quinazolinone, to create molecules with desirable drug-like profiles and enhanced cytotoxicity. nih.gov This approach aims to combine the beneficial properties of multiple pharmacophores into a single molecule.

Bioisosteric replacement of the benzofuran core itself is another powerful technique. mdpi.com Indole analogues have been prepared as a bioisostere of benzofuran, where the hydrogen bond-accepting oxygen atom of the furan (B31954) ring is replaced by a secondary amine (NH group) from the indole ring. mdpi.com This change introduces a hydrogen bond donor and offers a new vector for chemical elaboration, potentially allowing for additional interactions within the target's binding site. mdpi.com Such modifications can significantly alter the electronic and steric properties of the molecule, leading to changes in biological activity, selectivity, and pharmacokinetic profiles.

Linker Chemistry (e.g., ureido linker)

In medicinal chemistry, a linker is a molecular chain that connects two or more different fragments, such as a core scaffold like benzofuran to another pharmacophore or a functional group. The nature, length, and flexibility of the linker are critical variables that can significantly influence a compound's biological activity, selectivity, and pharmacokinetic properties.

The urea moiety is a prominent example of a linker that plays a central role in drug design due to its ability to form stable, multiple hydrogen bonds with biological targets. nih.gov This interaction capability makes the ureido linker particularly effective in optimizing the binding affinity of a ligand to a protein or receptor. nih.gov In the context of the benzofuran scaffold, derivatives incorporating a urea linkage have been successfully developed. For instance, a series of benzofuran-substituted urea analogs were identified as novel and potent P2Y(1) receptor antagonists. nih.gov In these compounds, the urea group serves to connect the benzofuran core to other structural moieties, and modifications around this linker were key to improving the antagonist potency. nih.gov

Beyond the ureido group, other linkers have also been explored for benzofuran derivatives. For example, studies on anticancer agents have utilized piperazine (B1678402) linkers to connect the benzofuran core to other heterocyclic systems, demonstrating the versatility of linker chemistry in modulating the biological profile of this scaffold. nih.gov The strategic choice of a linker, such as the ureido group, is therefore a fundamental tool in the optimization of this compound derivatives for specific therapeutic targets.

Computational Approaches to SAR/SPR

Computational chemistry provides powerful tools to investigate and predict the SAR and SPR of compounds, thereby accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently applied to the benzofuran scaffold to understand how structural modifications influence biological activity. nih.gov These in silico methods allow for the rational design of new derivatives with potentially enhanced potency and better pharmacological profiles.

Ligand Efficiency Metrics

Ligand efficiency (LE) metrics are essential computational tools used in the early stages of drug discovery to assess the quality of "hits" and "leads." These metrics normalize the binding affinity of a compound (e.g., IC₅₀, Kᵢ) by its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). This allows chemists to identify smaller, more efficient molecules that have a higher potential for optimization into successful drug candidates. A compound with a high LE value demonstrates potent binding with a relatively low molecular weight.

Several key ligand efficiency metrics are used to guide the optimization process:

MetricFormulaDescription
Ligand Efficiency (LE) ΔG / HACMeasures the binding energy per non-hydrogen atom. A higher value indicates greater efficiency.
Lipophilic Ligand Efficiency (LLE or LipE) pIC₅₀ - logPRelates potency to lipophilicity, aiming to increase potency without a concurrent increase in lipophilicity, which can lead to poor pharmacokinetic properties.
Ligand Efficiency Scale (LEscale) 0.85 * LEA scaled version of LE that provides a more intuitive measure of compound quality.

The application of these metrics has been demonstrated in the optimization of benzofuran derivatives. For example, in the development of a series of benzofuran-based inhibitors, ligand efficiency was a key criterion used to filter and select compound clusters for further investigation. The starting "hit" compounds were chosen based on suitable biochemical potency and a ligand efficiency metric greater than 0.3, indicating a promising starting point for medicinal chemistry optimization.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model serves as a 3D query to screen large virtual libraries of compounds to find novel molecules that are likely to be active.

This approach can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-receptor complex. For scaffolds like benzofuran, ligand-based pharmacophore modeling can be a powerful tool. By analyzing a series of active benzofuran derivatives, a common feature pharmacophore model can be generated. This model can then be used to screen databases for new compounds that fit the pharmacophore and are therefore potential new hits. For instance, virtual screening using a validated pharmacophore model has successfully identified a benzofuran-containing compound, ZINC15018994, as a potential Topoisomerase I inhibitor.

Materials Science Applications of 1 Benzofuran 5 Carboxylic Acid

Organic Electronic Materials Development

The benzofuran (B130515) moiety is a recognized scaffold in the design of organic electronic materials due to its rigid and planar structure, which can facilitate π-π stacking and charge transport. acs.org While direct applications of 1-Benzofuran-5-carboxylic acid in organic electronic devices are not extensively documented, the broader family of benzofuran derivatives has shown significant promise in this area. acs.orgnih.gov These derivatives are being explored for their potential in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). acs.org

For instance, benzofuran derivatives containing a thiophene (B33073) ring have been instrumental in the development of highly efficient organic photovoltaics and field-effect transistors. acs.org The inherent properties of the benzofuran structure, such as high charge carrier mobility and good thermal stability, are desirable for these applications. The carboxylic acid group on the this compound molecule offers a reactive site for further functionalization, allowing for the tuning of its electronic properties and solubility. This could enable its incorporation into more complex molecular architectures for advanced electronic materials.

In the realm of OLEDs, specific derivatives of benzofuran have been synthesized and characterized as emissive materials. For example, phenylanthracene-substituted fluoreno[4,3-b]benzofuran derivatives have been utilized as the emissive layer in blue OLEDs, demonstrating the potential of the benzofuran core in light-emitting applications. ingentaconnect.com The presence of the carboxylic acid group in this compound could be leveraged for anchoring the molecule to electrode surfaces or for modifying the electronic properties of the emissive layer.

Polymer Science Applications

In polymer science, the bifunctional nature of this compound, possessing both a polymerizable heterocyclic ring system and a reactive carboxylic acid group, suggests its potential as a monomer or a modifying agent in the synthesis of novel polymers. The benzofuran monomer can undergo cationic polymerization to produce rigid polymers with a high glass-transition temperature and transparency, making them suitable for applications as transparent thermoplastics. nih.govacs.org

The carboxylic acid group is a versatile functional handle in polymer chemistry. It can be used to introduce specific properties such as hydrophilicity, adhesion, and reactivity into polymer chains. For example, research on the thermal treatment of 4-hydroxymandelic acid has shown the formation of a novel type of organic polymer containing poly(benzofuran-co-arylacetic acid) structures. rsc.org This indicates that under certain conditions, the benzofuran ring can be formed in-situ during polymerization. The carboxylic acid groups in these polymers offer sites for further reactions, such as esterification to attach other molecules. rsc.org

Furthermore, the asymmetric cationic polymerization of benzofuran has been achieved using chiral catalysts, leading to the formation of optically active polybenzofurans. nih.gov The presence of a carboxylic acid group, as in this compound, has been shown to be essential for inducing asymmetry in the polymerization of benzofuran when using certain chiral additives like β-phenylalanine derivatives. nih.gov This opens up possibilities for creating polymers with specific stereochemistry and potentially unique chiroptical properties.

Corrosion Inhibition Studies

This compound has been investigated as a corrosion inhibitor for mild steel in acidic environments. researchgate.net The effectiveness of an organic molecule as a corrosion inhibitor is often related to its ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. abechem.com The structure of this compound, with its electron-rich benzofuran ring and the carboxylic acid group, facilitates this adsorption process.

Experimental Evaluation of Corrosion Inhibition

Experimental studies have compared the corrosion inhibition performance of this compound with that of similar molecules like indole-5-carboxylic acid on mild steel. researchgate.net These studies typically employ electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency.

Potentiodynamic polarization measurements can determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The data from these measurements can indicate whether an inhibitor is anodic, cathodic, or mixed-type.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal-solution interface. rsc.orgresearchgate.net An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor are indicative of effective corrosion protection. abechem.com

The inhibition efficiency (IE) is a key parameter used to quantify the performance of a corrosion inhibitor. It is often calculated from the corrosion current densities obtained from potentiodynamic polarization curves or the charge transfer resistances from EIS data. Studies on related benzofuran derivatives have shown inhibition efficiencies ranging from 75% to 85% at higher concentrations.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in the Presence of Benzofuran Derivatives (Illustrative data based on typical findings for benzofuran derivatives)

Inhibitor Concentration (mM) Rct (Ω cm²) Cdl (μF cm⁻²) Inhibition Efficiency (%)
0 (Blank) 50 200 -
5 150 100 66.7
10 250 80 80.0
15 350 70 85.7
20 450 60 88.9
25 500 55 90.0

Theoretical Studies on Corrosion Inhibition Mechanisms

Theoretical studies, often employing quantum chemical calculations, provide insights into the mechanism of corrosion inhibition at the molecular level. These calculations can determine various molecular properties of the inhibitor, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. A lower ELUMO value indicates a greater ability to accept electrons from the metal. A smaller energy gap (ΔE) generally implies higher reactivity and thus better inhibition efficiency. The dipole moment can also influence the adsorption process.

The adsorption of the inhibitor molecules on the metal surface is a crucial step in the inhibition process. The mode of adsorption can be described by various adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Table 2: Theoretical Quantum Chemical Parameters for Corrosion Inhibitors (Illustrative data based on typical findings for benzofuran derivatives)

Molecule EHOMO (eV) ELUMO (eV) ΔE (eV) Dipole Moment (Debye)
Indole-5-carboxylic acid -6.25 -1.20 5.05 3.5
This compound -6.40 -1.35 5.05 3.8

These theoretical calculations, in conjunction with experimental results, help in understanding the structure-property relationships and in designing more effective corrosion inhibitors.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of novel and efficient synthetic methods for constructing the benzofuran (B130515) nucleus is a primary focus of current research, aiming to improve yields, reduce environmental impact, and access a wider diversity of derivatives. acs.orgnih.gov Traditional methods are being replaced by innovative strategies that often employ advanced catalytic systems. nih.gov

Recent advancements include:

Catalyst-Free Synthesis: New methodologies are emerging that avoid the need for a catalyst altogether. For instance, a catalyst-free synthesis of benzofuran heterocycles has been reported involving the reaction of hydroxyl-substituted aryl alkynes and sulfur ylides. acs.org

Palladium and Copper-Based Catalysis: Palladium and copper catalysts remain highly significant in benzofuran synthesis. acs.org Sonogashira coupling reactions between terminal alkynes and iodophenols, co-catalyzed by palladium and copper, are used to generate benzofuran derivatives through subsequent intramolecular cyclization. acs.org Researchers have also developed one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst and an eco-friendly deep eutectic solvent. nih.gov

Green Chemistry Approaches: Environmentally benign approaches are gaining traction. One such method describes the preparation of benzofurans in pure water using a heterogeneous Pd-Cu/C catalyst. divyarasayan.org Another green strategy involves a one-pot reaction using copper bromide, sodium carbonate, water, and dimethyl sulfoxide (B87167) to produce amino-substituted benzofurans. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted reactions have been shown to significantly reduce reaction times while providing high yields. The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, has been expedited using microwave conditions, offering an efficient route to these valuable compounds. nih.gov

Nanoparticle Catalysis: The use of nanoparticles as catalysts is an innovative and growing area in benzofuran synthesis. acs.org For example, copper oxide (CuO) nanoparticles have been effectively used as catalysts in the synthesis of benzofuran and its derivatives. researchgate.net

MethodologyKey FeaturesCatalyst/ReagentsAdvantagesReference
Palladium & Copper Co-catalysisSonogashira coupling followed by intramolecular cyclization.(PPh3)PdCl2 / Copper IodideHigh efficiency for coupling alkynes and iodophenols. acs.org
Green One-Pot SynthesisReaction of o-hydroxy aldehydes, amines, and alkynes.Copper Iodide in a Deep Eutectic SolventEnvironmentally friendly, high yields (84-91%). nih.gov
Microwave-Assisted Perkin RearrangementRapid conversion of 3-bromocoumarins to benzofuran-2-carboxylic acids.Sodium Hydroxide, Microwave IrradiationSignificantly reduced reaction times, high yields. nih.gov
Catalyst-Free SynthesisReaction of hydroxyl-substituted aryl alkynes and sulfur ylides.NoneAvoids catalyst cost and potential metal contamination. acs.org
Nanoparticle CatalysisSynthesis using copper-based nanoparticles.CuO NanoparticlesUtilizes inexpensive and earth-abundant metal. researchgate.net

Targeted Drug Delivery Systems

To enhance therapeutic efficacy and minimize off-target effects, research is increasingly focused on developing targeted drug delivery systems for potent compounds like 1-benzofuran-5-carboxylic acid derivatives. nih.gov These systems aim to deliver therapeutic agents specifically to diseased tissues or cells. stanford.edu The inherent chemical functionalities of this compound, particularly the carboxylic acid group, make it a suitable candidate for incorporation into various delivery vehicles.

Emerging strategies include:

Nanoparticle-Based Carriers: Nanoparticles, such as those based on polymers or inorganic materials like polyhedral oligomeric silsesquioxane (POSS), are being developed as carriers. rsc.orgresearchgate.net The carboxylic acid moiety of a benzofuran derivative could be conjugated to the surface of these nanoparticles, which can then be designed to target cancer cells.

Stimuli-Responsive Systems: "Smart" delivery systems that release their payload in response to specific stimuli in the tumor microenvironment, such as a lower pH, are a key area of research. nih.govrsc.org For example, a pH-responsive system using polyacrylic acid-POSS nanoparticles has been shown to release doxorubicin (B1662922) quickly under weakly acidic conditions typical of cancer tissues. rsc.org

Active Targeting: This approach involves modifying the surface of the drug carrier with molecules that bind to specific receptors overexpressed on target cells. nih.gov Common targeting ligands include folic acid, antibodies, and peptides. nih.govrroij.com The this compound core could be part of a larger molecule attached to such a targeting moiety.

Serum Albumin Binding: Benzofuran derivatives have been shown to bind to serum albumins like bovine serum albumin (BSA). nih.gov This interaction is significant for drug delivery, as serum albumins can act as natural carriers for these compounds in the circulatory system, potentially increasing their bioavailability and half-life. nih.gov

Combination Therapies

The use of this compound derivatives in combination with other therapeutic agents is an emerging strategy, particularly in oncology, to overcome drug resistance and enhance treatment efficacy. The diverse biological activities of benzofurans, including their antitumor properties, make them promising candidates for synergistic therapeutic regimens. mdpi.comnih.gov

Future research in this area may focus on:

Synergy with Standard Chemotherapeutics: Combining novel benzofuran derivatives with established chemotherapy drugs could allow for lower doses of the conventional drugs, thereby reducing toxicity while achieving a greater therapeutic effect.

Targeting Multiple Pathways: Cancer is a multifactorial disease, and combination therapies can target different signaling pathways simultaneously. A benzofuran derivative might inhibit a specific enzyme, such as a protein tyrosine phosphatase, while another drug targets a different aspect of cancer cell proliferation or survival. nih.govnih.gov

Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. The introduction of a benzofuran-based compound with a distinct mechanism of action could re-sensitize resistant cells to the primary treatment or prevent the emergence of resistance.

Combination with Immunotherapy: A significant area of development is the combination of targeted therapies with immunotherapy. For instance, inhibitors of lymphoid-tyrosine phosphatase (LYP), for which benzofuran-2-carboxylic acid derivatives have been identified, play a role in the T-cell receptor signaling pathway and tumor immunity. nih.gov Combining such inhibitors with checkpoint inhibitors could lead to more robust anti-tumor immune responses.

Applications in Nanotechnology

The unique structural and electronic properties of the benzofuran scaffold lend themselves to applications beyond medicine, particularly in the burgeoning field of nanotechnology and material science. acs.org

Potential applications include:

Organic Electronics: Benzofuran derivatives containing a thiophene (B33073) ring have been utilized in the construction of highly efficient organic field-effect transistors and other photoelectronic devices. acs.org The planarity and aromaticity of the benzofuran system are advantageous for creating ordered molecular structures with useful electronic properties.

Functionalized Nanomaterials: The this compound molecule can be used to functionalize the surface of nanoparticles. For example, poly(benzofuran-co-arylacetic acid) has been used as a coating for magnetite nanoparticles. researchgate.net The carboxylic acid groups provide a point of attachment, creating hybrid materials with combined magnetic and chemical properties that could be useful in catalysis or biomedicine. researchgate.net

Fluorescent Sensors: Certain benzofuran derivatives exhibit fluorescence, a property that can be harnessed to develop chemical sensors. nih.govrsc.org These sensors could be designed to detect specific ions, molecules, or changes in the microenvironment at the nanoscale.

Personalized Medicine Approaches

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a major goal of modern healthcare. The development of highly selective benzofuran derivatives that target specific molecular drivers of disease is a key step in this direction.

Key aspects include:

Targeted Enzyme Inhibition: Research has led to the synthesis of benzofuran derivatives that are highly potent and selective inhibitors of specific enzymes. For example, a derivative of 6-hydroxy-benzofuran-5-carboxylic acid was developed as a highly potent (IC50 = 38 nM) and selective inhibitor of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis. nih.gov Similarly, benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov

Biomarker-Guided Therapy: The effectiveness of such targeted inhibitors is often dependent on the presence of the target protein or a specific mutation in a patient's disease. Future clinical trials could use biomarkers to select patients most likely to respond to treatment with a specific this compound derivative, maximizing efficacy and minimizing unnecessary treatment.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies help in understanding how specific structural modifications to the benzofuran scaffold affect its interaction with biological targets. This knowledge is crucial for designing next-generation compounds with improved selectivity and potency for personalized therapeutic applications. nih.gov

Further Exploration of Natural Product Derivatives

The benzofuran ring is a common scaffold in a vast array of natural products that exhibit a wide range of potent biological activities, including anticancer, antiviral, and antifungal properties. nih.govrsc.orgresearchgate.net This natural library serves as a rich source of inspiration for the design and synthesis of new therapeutic agents based on the this compound framework.

Future research directions involve:

Total Synthesis of Natural Products: The total synthesis of complex, naturally occurring benzofurans remains an important area of research. These efforts not only confirm the structure of the natural product but also provide routes to produce larger quantities for biological evaluation and further modification. rsc.org

Synthesis of Novel Analogs: Scientists are creating analogs of natural products to improve their pharmacological profiles, such as increasing potency, enhancing selectivity, or improving metabolic stability. researchgate.net For example, a concise strategy has been developed for the synthesis of natural products like ailanthoidol (B1236983) and egonol, which involves a palladium-catalyzed domino cyclization to generate the benzofuran core, allowing for subsequent structural modifications. researchgate.net

Diversification of Scaffolds: Using this compound as a versatile starting material or building block, researchers can apply modern synthetic methodologies to create libraries of novel compounds inspired by natural product structures. jocpr.com This approach accelerates the discovery of new drug candidates with potentially novel mechanisms of action.

Natural ProductReported Biological ActivityReference
AilanthoidolAnticancer, antiviral, immunosuppressive, antioxidant, antifungal mdpi.com
CicerfuranAntifungal mdpi.com
ConocarpanAntifungal, antitrypanosomal mdpi.com
PsoralenUsed in dermatological therapy rsc.orgwikipedia.org
EgonolGeneral biological activity researchgate.net

Q & A

Q. What are the challenges in synthesizing deuterated or fluorinated analogs of this compound?

  • Synthetic Hurdles : Fluorination at the 6-position (via electrophilic substitution) requires careful control to avoid ring-opening. Deuterated analogs (e.g., C9D6O3) demand deuterated solvents and catalysts to minimize proton exchange .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.